molecular formula C9H12N2O B186606 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 19178-21-3

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B186606
CAS No.: 19178-21-3
M. Wt: 164.2 g/mol
InChI Key: POZNQGBUFZFKPQ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZNQGBUFZFKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172708
Record name 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19178-21-3
Record name 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl-
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Record name 19178-21-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the chemical entity 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, identified by CAS number 19178-21-3. It is important to note that while this compound is commercially available for research purposes, detailed peer-reviewed data on its specific biological activities, experimental protocols, and physicochemical properties are scarce in publicly accessible literature. Consequently, this guide provides a comprehensive overview of the synthesis of the core tetrahydroquinazoline structure and focuses on the well-documented biological activities and mechanisms of action of its various derivatives, which are of significant interest in medicinal chemistry and drug development.

Core Compound Information

This compound is a heterocyclic organic compound. Basic chemical information is summarized below.

PropertyValue
CAS Number 19178-21-3[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.2 g/mol [1]
Canonical SMILES CC1=NC2=C(CCCC2)C(=O)N1[1]

Synthesis of the Tetrahydroquinazoline Core

A general method for the synthesis of this compound involves the cyclization of appropriate precursors. One reported method is the reaction of cyclohexanone-2-carboxylic acid methyl ester with ethylamine hydrochloride.

A variety of synthetic protocols have been developed for creating derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold. These methods often involve the condensation of a β-ketoester or a related active methylene compound with an amidine or a similar nitrogen-containing reagent. For instance, 2-methyl-tetrahydroquinazolines can be obtained with good yields by reacting α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid.[2] Another approach involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which proceeds in mild conditions and results in excellent yields.[2]

General Experimental Workflow for Synthesis of Tetrahydroquinazoline Derivatives

The following diagram illustrates a generalized workflow for the synthesis and characterization of tetrahydroquinazoline derivatives, based on common laboratory practices described in the literature for analogous compounds.

G start Starting Materials (e.g., β-ketoester, amidine) reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure Tetrahydroquinazoline Derivative characterization->final_product

A generalized workflow for the synthesis and characterization of tetrahydroquinazoline derivatives.

Biological Activities of Tetrahydroquinazoline and Tetrahydroquinoline Derivatives

Anticancer Activity

Derivatives of the tetrahydroquinazoline and tetrahydroquinoline scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action.

Certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs.[3][4] Unlike many clinical topoII-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these derivatives act as catalytic inhibitors, which may offer a safer therapeutic profile.[3][4] A lead compound from this class, ARN-21934, exhibited an IC₅₀ of 2 µM for the inhibition of DNA relaxation and demonstrated broad antiproliferative activity against various cancer cell lines.[3][4]

Compound ClassTargetKey FindingsReference
6-Amino-tetrahydroquinazoline derivativesTopoisomerase IIαPotent catalytic inhibitors with high selectivity over the β isoform. ARN-21934 showed an IC₅₀ of 2 µM and favorable in vivo pharmacokinetics.[3][4]
8-Substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivativesVarious Cancer Cell LinesShowed significant antiproliferative activity against a panel of cancer cell lines including HeLa, HT-29, and A2780.[5][6]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Tetrahydroquinoline derivatives have been investigated as inhibitors of this pathway. For example, one study reported that a tetrahydroquinolinone derivative induced autophagy in HCT-116 colon cancer cells by downregulating the phosphorylation of AKT and mTOR.[7]

G THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative, leading to the induction of autophagy.

Some 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing mitochondrial membrane depolarization and increasing the production of reactive oxygen species (ROS) in cancer cells, ultimately leading to apoptosis.[5][6][8]

Antimicrobial and Antidiabetic Potential (In Silico Studies)

Molecular docking studies have suggested that derivatives of 5,6,7,8-tetrahydroquinazoline may have potential as both antitubercular and antidiabetic agents. These in silico studies indicate a high binding affinity of these compounds towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), as well as towards β-glucosidase, an enzyme relevant to diabetes.[2][9][10]

Potential ApplicationTarget Enzyme (In Silico)Key Findings from Molecular DockingReference
AntitubercularDihydrofolate Reductase (DHFR)High binding affinity suggesting potential inhibitory activity.[2][9][10]
Antidiabeticβ-glucosidasePredicted high inhibitory activity.[2][9][10]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific compound this compound are not available in the reviewed literature. However, a general procedure for the synthesis of related 5,6,7,8-tetrahydroquinazoline derivatives is described below, adapted from published methods for analogous compounds.

General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines[2]
  • Reaction Setup: Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, remove the solvent under vacuum. Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

  • Isolation: Filter the crude product and wash it with methanol (20 mL) to yield the desired protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amine derivative.

  • Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The this compound core represents a valuable scaffold in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives have demonstrated a wide range of promising biological activities, particularly in the field of oncology. The diverse mechanisms of action, including topoisomerase II inhibition and modulation of the PI3K/AKT/mTOR pathway, highlight the therapeutic potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound core to establish clear structure-activity relationships. Furthermore, detailed in vitro and in vivo studies are necessary to validate the promising in silico findings for antitubercular and antidiabetic applications. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for advancing the exploration of this versatile scaffold in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No: 19178-21-3). While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this document consolidates available information and presents data for structurally related compounds to offer valuable insights for researchers. The guide includes a summary of key physicochemical data, generalized experimental protocols for its synthesis and analysis, and visualizations of potential biological signaling pathways based on the activity of similar quinazoline derivatives. This information is intended to serve as a foundational resource for further research and development involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Structural and General Information
PropertyValueSource
IUPAC Name 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-oneN/A
CAS Number 19178-21-3[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1][2]
Canonical SMILES CC1=NC2=C(CCCC2)C(=O)N1[1]
Quantitative Physicochemical Data
PropertyValueSource
Melting Point 208-209 °C[3]
Boiling Point No data available[4][5][6][7]
pKa No data availableN/A
logP No data availableN/A
Water Solubility No data available[4][6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented. However, general methods for the synthesis of quinazoline and tetrahydroquinazoline derivatives are well-established.

Generalized Synthesis of 2-Alkyl-5,6,7,8-tetrahydroquinazolin-4-ols

A common route for the synthesis of 2-alkyl-5,6,7,8-tetrahydroquinazolin-4-ols involves the cyclocondensation of a β-enaminonitrile or a β-enaminoester derived from a cyclic ketone with an appropriate amidine.

Reaction Scheme:

synthesis cluster_conditions Reaction Conditions reagent1 2-Aminocyclohex-1-enecarbonitrile product 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol reagent1->product + reagent2 Acetamidine Hydrochloride reagent2->product conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat

A generalized synthetic route.

Methodology:

  • Preparation of the Enamine: 2-Aminocyclohex-1-enecarbonitrile is synthesized from cyclohexanone and malononitrile in the presence of a base like piperidine.

  • Cyclocondensation: The 2-aminocyclohex-1-enecarbonitrile is reacted with acetamidine hydrochloride in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone).

Analytical Characterization

The characterization of the synthesized this compound would typically involve a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the methyl group, the tetrahydro-aromatic ring protons, and the overall carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the quinazolinone ring and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been explicitly elucidated, studies on structurally similar tetrahydroquinazoline derivatives suggest potential interactions with several key enzymes. The following diagrams illustrate these hypothetical pathways.

Disclaimer: These pathways represent potential mechanisms of action based on the activity of related compounds and have not been experimentally validated for this compound.

Inhibition of Dihydrofolate Reductase (DHFR)

Some quinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for nucleotide synthesis and cell proliferation.[8][9]

DHFR_Inhibition compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol (Hypothetical) DHFR Dihydrofolate Reductase (DHFR) compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate nucleotide_synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->nucleotide_synthesis Required for cell_proliferation Cell Proliferation nucleotide_synthesis->cell_proliferation Leads to

Hypothetical inhibition of the DHFR pathway.
Inhibition of β-Glucosidase

Certain tetrahydroquinazoline compounds have been predicted to inhibit β-glucosidase, an enzyme involved in the hydrolysis of β-glycosidic bonds in carbohydrates.[8]

beta_Glucosidase_Inhibition compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol (Hypothetical) beta_glucosidase β-Glucosidase compound->beta_glucosidase Inhibits glucose Glucose beta_glucosidase->glucose Products aglycone Aglycone beta_glucosidase->aglycone glucoside Glucoside Substrate glucoside->beta_glucosidase Substrate carbohydrate_metabolism Carbohydrate Metabolism glucose->carbohydrate_metabolism Enters CYP51_Inhibition compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol (Hypothetical) CYP51 Sterol 14α-Demethylase (CYP51) compound->CYP51 Inhibits ergosterol Ergosterol CYP51->ergosterol Leads to lanosterol Lanosterol lanosterol->CYP51 Substrate fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane Maintains fungal_growth Fungal Growth fungal_membrane->fungal_growth Essential for

References

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core and its derivatives, particularly tetrahydroquinazolines, represent a class of heterocyclic compounds with significant and diverse biological activities.[1][2] This document provides a comprehensive technical overview of this compound, a specific derivative with potential pharmacological applications. It covers the molecule's fundamental structure, physicochemical properties, detailed synthetic protocols, and explores its potential biological mechanisms of action based on current research into the broader family of tetrahydroquinazoline compounds. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound. Its structure consists of a pyrimidine ring fused to a cyclohexene ring, with a methyl group at position 2 and a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one). This partially saturated structure provides conformational flexibility, which can be crucial for its interaction with biological targets.[3]

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 19178-21-3[4][5]
Molecular Formula C₉H₁₂N₂O[4][5]
Molecular Weight 164.20 g/mol [4][5]
Isomeric SMILES CC1=NC2=C(CCCC2)C(=O)N1[4][5]
IUPAC Name 2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Synonyms This compound[4]
Spectral and Crystallographic Data

While detailed, peer-reviewed spectral and crystallographic data for this specific molecule are not widely published, analysis of closely related quinazolinone structures provides valuable insights.

  • NMR Spectroscopy: 1H and 13C NMR data for various quinazoline derivatives have been published, confirming the characteristic shifts for the aromatic and aliphatic protons of the core structure.[6][7] For this compound, one would expect to see signals corresponding to the methyl group, the four methylene groups of the tetrahydro ring, and the protons on the pyrimidine ring.

  • X-ray Crystallography: Crystal structure analysis of the related compound 2-methylquinazolin-4(3H)-one hydrochloride reveals a planar quinazolinium cation.[8] For the tetrahydro- derivative, the cyclohexene ring would adopt a flexible conformation, such as a half-chair, which influences molecular packing and intermolecular interactions.[3][9]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinazoline skeleton can be achieved through several established routes. A common and effective method involves the cyclocondensation of an amidine with a suitable carbonyl compound.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines. This pathway involves the reaction between an α-aminoamidine and a diarylidencyclohexanone, which cyclizes to form the core structure.[1][7]

G A α-Aminoamidine Acetate E Cyclocondensation Reaction A->E B Diarylidencyclohexanone B->E C Pyridine (Solvent) C->E D Heat (100 °C, 24h) D->E F Crude Product Mixture E->F G Solvent Removal (Vacuum) F->G H Purification (Crystallization from Methanol) G->H I Pure 5,6,7,8-Tetrahydroquinazoline Derivative H->I

Caption: General workflow for tetrahydroquinazoline synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-substituted 5,6,7,8-tetrahydroquinazolines.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

  • Reaction: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the pyridine solvent under vacuum.

  • Precipitation: Add methanol (20 mL) to the resulting residue and cool the mixture to 0 °C to induce precipitation of the crude product.

  • Filtration: Collect the crude solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 5,6,7,8-tetrahydroquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and elemental analysis.

Biological Activity and Potential Mechanisms of Action

The tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Potential as an Anticancer Agent

While direct studies on this compound are limited, research on analogous tetrahydroquinoline derivatives provides a compelling hypothetical mechanism of action against cancer cells. The most active derivatives have been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[10][11]

The proposed signaling pathway for this anticancer activity is visualized below.

G cluster_cell Cancer Cell Compound Tetrahydroquinazoline Derivative Mito Mitochondrion Compound->Mito Induces Stress ROS Increased ROS (Reactive Oxygen Species) Mito->ROS MMP Mitochondrial Membrane Depolarization Mito->MMP Caspase Caspase Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis G cluster_bacteria Mycobacterium tuberculosis Compound Tetrahydroquinazoline Derivative Enzyme Essential Enzyme (e.g., DHFR) Compound->Enzyme Binds and Inhibits Pathway Metabolic Pathway (e.g., Folate Synthesis) Enzyme->Pathway Is required for Growth Bacterial Growth and Survival Pathway->Growth Is essential for

References

Spectroscopic Profile of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (C₉H₁₂N₂O, MW: 164.20 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted data is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers aiming to characterize this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar chemical structures and may vary slightly in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (quinazoline ring)~11.5 - 12.5Broad Singlet1H-
OH~5.0 - 6.0Broad Singlet1H-
C5-H₂~2.5 - 2.7Triplet2H~6.0
C8-H₂~2.3 - 2.5Triplet2H~6.0
C6-H₂ & C7-H₂~1.7 - 1.9Multiplet4H-
C2-CH₃~2.2 - 2.4Singlet3H-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)~165 - 175
C2~150 - 160
C8a~145 - 155
C4a~110 - 120
C5~30 - 40
C8~25 - 35
C6 & C7~20 - 30
C2-CH₃~15 - 25
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H and O-H stretching
2800 - 3000MediumC-H stretching (aliphatic)
~1650 - 1700StrongC=O stretching (amide)
~1600 - 1640MediumC=N stretching
~1400 - 1500MediumC-H bending (aliphatic)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
136[M - CO]⁺ or [M - N₂H₂]⁺
121Further fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure arm.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the compound of interest.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Processing:

    • The software will display the mass spectrum, plotting relative intensity against the mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and any significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Reporting Reporting & Documentation Structure_Elucidation->Reporting

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

The Emergence of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Technical Overview of its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Among these, the 5,6,7,8-tetrahydroquinazoline core has garnered significant interest for its potential therapeutic applications, including antitubercular, antidiabetic, and antifungal properties.[3][4][5][6] This technical guide focuses on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, a member of this promising class of compounds. While specific discovery literature for this exact molecule is not extensively detailed, this document consolidates available synthetic methodologies and explores the potential biological relevance of the broader tetrahydroquinazoline class, providing a foundational resource for researchers in drug discovery and development.

Introduction to the Tetrahydroquinazoline Scaffold

Quinazoline and its derivatives are heterocyclic compounds that have been extensively investigated for their diverse pharmacological activities.[1][2] The partially saturated 5,6,7,8-tetrahydroquinazoline ring system offers a unique three-dimensional structure that is advantageous for drug design.[4] This structural motif is a key building block for the synthesis of novel bioactive molecules.[4] Research into this scaffold has revealed promising activities, including the inhibition of essential enzymes in Mycobacterium tuberculosis and potent antifungal effects against plant pathogens.[3][4][5][6]

Synthesis of this compound and Derivatives

The synthesis of 2-substituted-5,6,7,8-tetrahydroquinazolin-4-ols and related compounds is primarily achieved through the cyclocondensation of β-ketoesters or their equivalents with amidines. A common and effective method involves the reaction of 2-acetyl-1-cyclohexanone (or a similar precursor) with acetamidine hydrochloride.

General Experimental Protocol: Cyclocondensation

A representative procedure for the synthesis of this compound involves the following steps:

  • Reactant Preparation: A mixture of a β-dicarbonyl compound, such as 2-ethoxycarbonylcyclohexanone, and acetamidine hydrochloride is prepared in a suitable solvent, typically a lower alcohol like ethanol or isopropanol.

  • Base Addition: A base, such as sodium ethoxide or sodium methoxide, is added to the reaction mixture to facilitate the condensation reaction.

  • Reflux: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the desired this compound.

Table 1: Representative Synthetic Yields for Tetrahydroquinazoline Derivatives

PrecursorsReagentsConditionsProductYield (%)Reference
α,β-unsaturated ketones, acetamidine hydrochlorideAcetic acidReflux2-Methyl-tetrahydroquinazolines38–81[3]
bis-benzylidene cyclohexanones, guanidine hydrochlorideNaH, DMF-8-(arylidene)-4-(aryl)5,6,7,8-tetrahydroquinazolin-2-ylamines19–28[3]
protected α-aminoamidine acetates, diarylidencyclohexanonePyridine100 °C, 24 hProtected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines-[3]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation & Purification A 2-Ethoxycarbonyl- cyclohexanone F Cyclocondensation A->F B Acetamidine Hydrochloride B->F C Solvent (e.g., Ethanol) C->F D Base (e.g., NaOEt) D->F E Reflux E->F G Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol I->J

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of 5,6,7,8-tetrahydroquinazoline derivatives has been investigated for several therapeutic applications.

Antitubercular Activity

Molecular docking studies have suggested that tetrahydroquinazoline derivatives exhibit a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[3][5] This suggests that these compounds could act as inhibitors of these key enzymes, disrupting essential metabolic pathways of the bacterium and thus exhibiting antitubercular effects.

Antifungal Activity

Novel 5,6,7,8-tetrahydroquinazolin derivatives have demonstrated significant in vitro efficacy against various plant pathogenic fungi.[6] The proposed mechanism of action is the inhibition of the fungal sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6]

Potential Signaling Pathway Inhibition

The inhibition of enzymes like DHFR and CYP51 points to the potential of these compounds to interfere with critical cellular signaling and metabolic pathways.

G cluster_compound Compound Action cluster_pathway Potential Cellular Targets cluster_outcome Biological Outcome A 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol (and derivatives) B Dihydrofolate Reductase (DHFR) A->B Inhibition C Sterol 14α-demethylase (CYP51) A->C Inhibition D Pantothenate Kinase (MtPanK) A->D Inhibition E Inhibition of Folate Biosynthesis B->E F Disruption of Ergosterol Biosynthesis C->F G Inhibition of Coenzyme A Biosynthesis D->G

Hypothesized inhibitory pathways of tetrahydroquinazoline derivatives.

Quantitative Data

Table 2: Antifungal Activity of a Tetrahydroquinazoline Derivative (Compound 4r)

Target OrganismParameterValue (µg/mL)Positive Control (Fluquinconazole)Reference
Rhizoctonia solaniEC500.330.78[6]
-IC500.340.62[6]

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While the discovery and detailed biological profile of this specific molecule are yet to be fully elucidated in publicly accessible literature, the established synthetic routes and the promising biological activities of related tetrahydroquinazoline derivatives provide a strong foundation for future research. Further investigation into the synthesis of a library of analogs and comprehensive screening against various biological targets, including those in oncology and infectious diseases, is warranted. Such studies will be crucial in uncovering the full therapeutic potential of this versatile chemical scaffold.

References

Navigating the Therapeutic Potential of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: An In-depth Technical Guide on the Core Mechanism of Action Inferred from Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. Due to the limited availability of direct research on this specific molecule, this document provides a comprehensive overview based on the published activities of structurally similar tetrahydroquinazoline and tetrahydroquinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The hydrogenated derivative, 5,6,7,8-tetrahydroquinazoline, and its analogs have garnered significant interest due to their diverse pharmacological activities. This guide focuses on the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives. These activities primarily encompass anticancer and antifungal properties, mediated through various molecular targets and signaling pathways.

Core Mechanisms of Action of Tetrahydroquinazoline Analogs

Based on extensive literature analysis of analogous compounds, the potential therapeutic actions of this compound can be categorized into two main areas: anticancer and antifungal activities.

Anticancer Activity

Derivatives of tetrahydroquinazoline and tetrahydroquinoline have demonstrated potent anticancer effects through several distinct mechanisms:

  • Kinase Inhibition: A prominent mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Analogs of this compound have been shown to inhibit key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Certain quinazoline-tetrahydroquinoline hybrids have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation. This interference with cell division leads to G2/M phase arrest and subsequent apoptotic cell death.

  • Induction of Apoptosis via Mitochondrial Pathway: Some 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondria. This involves the depolarization of the mitochondrial membrane and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of the intrinsic apoptotic cascade.

Antifungal Activity

Novel 5,6,7,8-tetrahydroquinazoline derivatives have emerged as promising antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

  • CYP51 Inhibition: These compounds act as inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

Quantitative Data on Analog Activity

The following tables summarize the quantitative data for various tetrahydroquinazoline and tetrahydroquinoline derivatives from published studies. This data provides a comparative view of the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Tetrahydroquinazoline and Tetrahydroquinoline Analogs

Compound ClassTargetAssayIC50 / KiCell Line
2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-aminesCDK2Kinase AssayIC50: 0.7 nM-
Quinazoline-4-(6-methoxytetrahydroquinoline) analoguesTubulin PolymerizationAntiproliferativeIC50: 0.4 - 2.7 nMVarious
2-methyl-5,6,7,8-tetrahydroquinoline derivatives-AntiproliferativeSignificant IC50 valuesA2780, HT-29, HeLa

Table 2: Antifungal Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives

CompoundTargetAssayEC50 / IC50Fungal Species
Compound 4rCYP51Antifungal SusceptibilityEC50: 0.33 µg/mLRhizoctonia solani
Compound 4rCYP51Enzyme InhibitionIC50: 0.34 µg/mL-
Fluquinconazole (Control)CYP51Antifungal SusceptibilityEC50: 0.78 µg/mLRhizoctonia solani
Fluquinconazole (Control)CYP51Enzyme InhibitionIC50: 0.62 µg/mL-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for their investigation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound Tetrahydroquinazoline Analog Compound->EGFR EGF EGF EGF->EGFR Apoptosis_Pathway Compound Tetrahydroquinoline Analog Mitochondrion Mitochondrion Compound->Mitochondrion ROS ROS Production ↑ Mitochondrion->ROS MMP Mitochondrial Membrane Potential ↓ Mitochondrion->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow start Start compound_synthesis Compound Synthesis start->compound_synthesis in_vitro_screening In Vitro Screening (e.g., MTT Assay) compound_synthesis->in_vitro_screening determine_ic50 Determine IC50 in_vitro_screening->determine_ic50 mechanism_studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) determine_ic50->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization end End lead_optimization->end

Potential Biological Targets of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a small molecule belonging to the quinazolinone family, a class of compounds with a broad spectrum of pharmacological activities. While direct experimental evidence for the biological targets of this compound is not extensively documented in publicly available literature, the broader class of 5,6,7,8-tetrahydroquinazoline derivatives has been the subject of numerous studies. These investigations have identified several potential biological targets, suggesting promising avenues for therapeutic intervention in oncology, infectious diseases, and metabolic disorders. This technical guide consolidates the current understanding of the potential biological targets of this compound based on the activities of its structural analogs, providing detailed experimental protocols for target validation and characterization.

Introduction to this compound and its Therapeutic Potential

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The tetrahydro derivative, this compound, offers a three-dimensional structure that can be exploited for selective interaction with biological macromolecules. Based on in silico and in vitro studies of structurally related compounds, the primary potential biological targets for this molecule and its derivatives include fungal sterol 14α-demethylase (CYP51), dihydrofolate reductase (DHFR), particularly from pathogenic microorganisms like Mycobacterium tuberculosis, and the AAA+ ATPase p97.

Potential Biological Targets

Fungal Sterol 14α-Demethylase (CYP51)

Rationale for Targeting CYP51:

CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi, is a well-established target for antifungal drugs.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Several novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal activity by targeting CYP51.[1]

Quantitative Data for 5,6,7,8-Tetrahydroquinazoline Derivatives against Fungal Pathogens:

Compound IDFungal SpeciesEC50 (μg/mL)IC50 (μg/mL) against CYP51Reference Compound (Fluquinconazole) EC50 (μg/mL)Reference Compound (Fluquinconazole) IC50 (μg/mL)
4rRhizoctonia solani0.330.340.780.62

Signaling Pathway and Mechanism of Action:

CYP51_Pathway Ergosterol Biosynthesis Pathway and CYP51 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol_Derivative 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol_Derivative CYP51 CYP51 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol_Derivative->CYP51 Inhibition

Figure 1: Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
Dihydrofolate Reductase (DHFR)

Rationale for Targeting DHFR:

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for antimicrobial and anticancer therapies. Molecular docking studies have predicted a high binding affinity of 5,6,7,8-tetrahydroquinazoline derivatives for the DHFR enzyme from Mycobacterium tuberculosis.[2][3]

Logical Relationship for DHFR Inhibition:

DHFR_Inhibition_Logic Logic of DHFR Inhibition cluster_0 Cellular Processes DNA Synthesis DNA Synthesis Amino Acid Synthesis Amino Acid Synthesis Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->DNA Synthesis Tetrahydrofolate->Amino Acid Synthesis Tetrahydroquinazoline_Derivative Tetrahydroquinazoline_Derivative DHFR DHFR Tetrahydroquinazoline_Derivative->DHFR Inhibition

Figure 2: Logical Flow of DHFR Inhibition.
p97 ATPase

Rationale for Targeting p97 ATPase:

The AAA+ ATPase p97 (also known as VCP) is involved in a multitude of cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair.[1] Its inhibition is a promising strategy for cancer therapy. The 5,6,7,8-tetrahydroquinazolin-4-ol core structure has been identified as a scaffold for the development of p97 inhibitors.[4]

Signaling Pathway Context for p97 Inhibition:

p97_Pathway Role of p97 in Protein Homeostasis and its Inhibition cluster_pathways Cellular Pathways Ubiquitinated_Substrates Ubiquitinated_Substrates p97_Complex p97_Complex Ubiquitinated_Substrates->p97_Complex Recognition & Unfolding Proteasome Proteasome p97_Complex->Proteasome Delivery ERAD ERAD p97_Complex->ERAD DNA_Repair DNA_Repair p97_Complex->DNA_Repair Autophagy Autophagy p97_Complex->Autophagy Degradation Degradation Proteasome->Degradation Tetrahydroquinazolinone_Derivative Tetrahydroquinazolinone_Derivative Tetrahydroquinazolinone_Derivative->p97_Complex Inhibition

Figure 3: p97 in Protein Homeostasis and as a Drug Target.

Experimental Protocols

CYP51 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring the inhibition of recombinant T. cruzi CYP51.[5]

Materials:

  • Recombinant T. cruzi CYP51

  • Cytochrome P450 reductase (CPR)

  • BOMCC (benzyloxymethylocyanocoumarin) substrate

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing T. cruzi CYP51 (e.g., 37 pmoles/mL) and 100 µM BOMCC in 50 mM potassium phosphate buffer (pH 7.4).[5]

  • Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 1%).

  • Pre-incubation: Add the reaction mixture to the wells containing the test compound and pre-incubate the plate at 37°C for 5 minutes.[5]

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 80 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 410 nm and emission at 460 nm) over a period of 30 minutes at 37°C.[5]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow:

CYP51_Assay_Workflow Workflow for CYP51 Inhibition Assay Prepare_Reagents Prepare Reagents (CYP51, BOMCC, NADPH, Buffer) Add_Compound Add Test Compound to Plate Prepare_Reagents->Add_Compound Add_Reaction_Mix Add Reaction Mixture (CYP51 + BOMCC) Add_Compound->Add_Reaction_Mix Pre_incubate Pre-incubate at 37°C for 5 min Add_Reaction_Mix->Pre_incubate Initiate_Reaction Initiate with NADPH Pre_incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (kinetic) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Figure 4: Experimental Workflow for CYP51 Inhibition Assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for a spectrophotometric DHFR inhibition assay.[6][7]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the DHFR enzyme solution. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.[7]

  • Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH to all wells.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7]

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance per minute). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Experimental Workflow:

DHFR_Assay_Workflow Workflow for DHFR Inhibition Assay Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Buffer) Add_Compound_Enzyme Add Test Compound & DHFR to Plate Prepare_Reagents->Add_Compound_Enzyme Pre_incubate Pre-incubate for 10-15 min Add_Compound_Enzyme->Pre_incubate Initiate_Reaction Initiate with DHF + NADPH Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Figure 5: Experimental Workflow for DHFR Inhibition Assay.
p97 ATPase Inhibition Assay (Bioluminescence-Based)

This protocol outlines a bioluminescence-based assay to measure the inhibition of p97 ATPase activity by monitoring ATP consumption.[8]

Materials:

  • Purified p97/VCP protein

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Bioluminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white 96-well plate, add the p97 enzyme solution, assay buffer, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow for ATP hydrolysis.[8]

  • ATP Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Luminescence Measurement: Incubate for 10 minutes in the dark and then measure the luminescence using a plate reader.[8]

  • Data Analysis: The luminescent signal is inversely proportional to ATPase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow:

p97_Assay_Workflow Workflow for p97 ATPase Inhibition Assay Prepare_Reagents Prepare Reagents (p97, ATP, Buffer) Add_Compound_Enzyme Add Test Compound & p97 to Plate Prepare_Reagents->Add_Compound_Enzyme Pre_incubate Pre-incubate for 60 min Add_Compound_Enzyme->Pre_incubate Initiate_Reaction Initiate with ATP Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate for 60 min Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add ATP Detection Reagent Incubate_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis

References

In Silico Screening of 5,6,7,8-Tetrahydroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] Among these, 5,6,7,8-tetrahydroquinazoline derivatives have emerged as a privileged structural motif, demonstrating potential as antitubercular, antidiabetic, anticancer, and antifungal agents.[1][3][4][5] The exploration of this chemical space is significantly accelerated by in silico screening, a computational approach that streamlines the identification of promising drug candidates by predicting their interactions with biological targets.[6][7] This guide provides a technical overview of the methodologies, targets, and data associated with the virtual screening of 5,6,7,8-tetrahydroquinazoline derivatives.

The In Silico Screening Workflow

Virtual screening is a multi-step computational process designed to identify novel bioactive compounds from large chemical libraries.[6][8] This workflow systematically filters and prioritizes molecules for further experimental validation, thereby reducing the time and cost associated with traditional drug discovery.

cluster_0 Computational Phase cluster_1 Experimental Phase Target 1. Target Identification (e.g., Kinases, DHFR, TopoII) LibPrep 2. Library Preparation (5,6,7,8-Tetrahydroquinazoline Derivatives) Target->LibPrep Docking 3. Molecular Docking (Structure-Based Screening) LibPrep->Docking Pharm 4. Pharmacophore Modeling (Ligand-Based Screening) LibPrep->Pharm Hits 6. Hit Identification & Prioritization Docking->Hits Pharm->Hits ADMET 5. ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->Hits Filter Synthesis 7. Chemical Synthesis Hits->Synthesis BioAssay 8. Biological Assays (In Vitro Evaluation) Synthesis->BioAssay SAR 9. SAR & Lead Optimization BioAssay->SAR SAR->LibPrep Iterative Refinement

Caption: A general workflow for in silico screening and experimental validation.

Key Biological Targets and Activity Data

Molecular docking and other computational studies have identified several key biological targets for 5,6,7,8-tetrahydroquinazoline derivatives. These compounds show promise in inhibiting enzymes crucial for the survival of pathogens and the proliferation of cancer cells.

Potential Targets:

  • Oncogenic Kinases: These enzymes are central to cancer progression, making them prime targets for anti-cancer drug design.[8]

  • Mycobacterium tuberculosis Enzymes: Studies have shown that these derivatives have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][9][10] This suggests their potential as new antitubercular agents.

  • Human Topoisomerase IIα (TopoIIα): A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of TopoIIα, a validated target for anticancer drugs.[5] Unlike existing drugs, these compounds do not act as poisons that enhance DNA cleavage, potentially offering a safer therapeutic profile.[5]

  • β-glucosidase: High inhibitory activity has been predicted against β-glucosidase, indicating a potential therapeutic application in diabetes.[1][3]

  • Acetylcholinesterase (AChE): The quinazoline scaffold is considered promising for designing AChE inhibitors, which may be beneficial in managing Alzheimer's disease.[11]

Table 1: Summary of Quantitative Data for Tetrahydroquinazoline Derivatives

Compound Class/Scaffold Target Enzyme Metric Reported Value Reference
N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine Human Topoisomerase IIα IC₅₀ 160 µM [5]
6-Amino-tetrahydroquinazoline derivative (ARN-21934) Human Topoisomerase IIα IC₅₀ 2 µM [5]
Novel Synthesized Derivatives Mycobacterium tuberculosis DHFR Binding Affinity High [1][10]
Novel Synthesized Derivatives Mycobacterium tuberculosis MtPanK Binding Affinity High [1][10]
Novel Synthesized Derivatives Mycobacterium tuberculosis MtDprE1 Binding Affinity High [1][10]

| Novel Synthesized Derivatives | β-glucosidase | Binding Affinity | High |[3] |

Experimental and Computational Protocols

Molecular Docking Protocol (General)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of the 5,6,7,8-tetrahydroquinazoline derivatives.

    • Convert the 2D structures to 3D models and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligands in the appropriate format.

  • Grid Generation and Docking:

    • Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the entire binding pocket.

    • Perform the docking simulation using software like AutoDock, GOLD, or Schrödinger Suite.[8] The algorithm samples various conformations and orientations of the ligand within the binding site.

  • Analysis:

    • Analyze the resulting docked poses based on their scoring functions (e.g., binding energy in kcal/mol).

    • Visualize the lowest energy poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.[10]

Chemical Synthesis Protocol (General)

A common and efficient method for synthesizing 5,6,7,8-tetrahydroquinazoline derivatives involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones.[1][9]

  • Reaction Setup: A mixture of the substituted bis-benzylidene cyclohexanone (1 mmol) and the appropriate α-aminoamidine (1 mmol) is prepared in a solvent such as DMF or methanol.

  • Reaction Conditions: The reaction is typically heated under reflux for several hours (e.g., 24 hours at 100 °C).[10] Some protocols may utilize a base-promoted intermolecular oxidation C–N bond formation.[1]

  • Workup and Purification: After cooling, the reaction mixture is processed. This may involve pouring it into water to precipitate the product. The crude product is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol, to yield the final 5,6,7,8-tetrahydroquinazoline derivative.[1]

  • Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11][12]

Visualizing Molecular Pathways and Relationships

Kinase Signaling Pathway

Many 5,6,7,8-tetrahydroquinazoline derivatives are being investigated as kinase inhibitors. Kinases are key regulators of cellular signaling pathways involved in cell growth and proliferation.[8]

Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cell Proliferation & Survival TF->Response Inhibitor Tetrahydroquinazoline Derivative Inhibitor->Kinase2 Inhibits

Caption: A simplified kinase signaling cascade targeted by a derivative.

Structure-Activity Relationship (SAR) Logic

SAR studies are crucial for optimizing lead compounds. They involve systematically modifying the chemical structure to improve efficacy and reduce toxicity.

Core Tetrahydroquinazoline Scaffold Mod1 Modification at C2: Add bulky group Core->Mod1 Mod2 Modification at C4: Add H-bond donor Core->Mod2 Mod3 Modification at C6: Add amino group Core->Mod3 Outcome1 Result: Decreased binding affinity (Steric hindrance) Mod1->Outcome1 Outcome2 Result: Increased binding affinity (New H-bond with residue) Mod2->Outcome2 Outcome3 Result: Increased potency (Key interaction for TopoIIα) Mod3->Outcome3

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

The 5,6,7,8-tetrahydroquinazoline scaffold represents a highly promising framework for the development of novel therapeutics. In silico screening techniques, including molecular docking and pharmacophore modeling, are indispensable tools for efficiently navigating this chemical space. These computational methods allow for the rapid identification and prioritization of derivatives with high predicted affinity for a range of important biological targets. The integration of these virtual screening workflows with chemical synthesis and biological evaluation continues to be a powerful strategy in the quest for new, more effective drugs for cancer, infectious diseases, and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The tetrahydroquinazoline skeleton is a key structural motif found in numerous pharmaceutically active compounds.[1] Research has highlighted the diverse biological activities of these molecules, including anticancer, antitubercular, antifungal, and antidiabetic properties.[1][2][3][4] Their mechanism of action often involves the induction of cellular stress and interaction with key enzymes.[2][5] These notes provide an overview of the synthesis, biological activities, and detailed experimental protocols for researchers investigating this promising compound class.

Section 1: Synthesis Protocols

A common approach for synthesizing 2-methyl-tetrahydroquinazolines involves the reaction of α,β-unsaturated ketones with acetamidine hydrochloride in an acidic medium.[1] Another established method utilizes the reaction of α-aminoamidines with diarylidencyclohexanones, which offers excellent yields and mild reaction conditions.[1][6]

Protocol 1.1: General Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol is adapted from methods described for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.[1][6]

Materials:

  • Appropriate α,β-unsaturated cyclohexanone derivative

  • Acetamidine hydrochloride

  • Glacial Acetic Acid

  • Methanol

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the α,β-unsaturated cyclohexanone (1 mmol) and acetamidine hydrochloride (1.2 mmol) in glacial acetic acid (15 mL).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent (acetic acid) under reduced pressure using a rotary evaporator.

  • Add cold methanol (20 mL) to the crude residue to precipitate the product.

  • Cool the mixture to 0 °C to maximize precipitation.

  • Filter the solid product and wash it with a small amount of cold methanol.

  • Dry the purified product under vacuum. Yields for this type of reaction typically range from 38% to 81%.[1]

Workflow for Synthesis of Tetrahydroquinazolines

G start_end start_end process process io io decision decision A Start: Prepare Reactants (α,β-unsaturated ketone, acetamidine HCl) B Dissolve in Acetic Acid A->B C Heat to Reflux (100-110°C, 24h) B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Cool to Room Temperature E->F Yes G Remove Solvent (Vacuum) F->G H Precipitate with Cold Methanol G->H I Filter and Wash Solid H->I J Dry Product Under Vacuum I->J K End: Purified Product J->K

Caption: General workflow for synthesizing tetrahydroquinazoline derivatives.

Section 2: Biological Applications and Protocols

Derivatives of the tetrahydroquinazoline scaffold have demonstrated significant potential in various therapeutic areas.

Antiproliferative and Anticancer Activity

Analogs of this scaffold have shown potent antiproliferative activities against a range of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[3][5] The primary mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[5][7]

Quantitative Data: Antiproliferative Activity of Derivatives

Compound/DerivativeCell LineIC50 ValueReference
(R)-5a (related tetrahydroquinoline)A2780 (Ovarian)Significant[3][7]
(R)-5a (related tetrahydroquinoline)HT-29 (Colorectal)Significant[3][7]
(R)-5a (related tetrahydroquinoline)HeLa (Cervical)Significant[3][7]
(R)-5a (related tetrahydroquinoline)CEM (T-lymphocyte)Significant[3][7]

Note: Specific IC50 values were noted as "significant" in the source material without precise numerical data in the abstract.

Proposed Mechanism of Anticancer Action

G compound compound pathway pathway effect effect outcome outcome A Tetrahydroquinazoline Compound B Increased Intracellular ROS Levels A->B Induces C Mitochondrial Membrane Depolarization A->C Triggers E Cell Cycle Arrest A->E Causes D Oxidative Stress B->D F Apoptosis C->F D->C E->F

Caption: Proposed pathway for the anticancer activity of tetrahydroquinazolines.

Protocol 2.1.1: In Vitro Antiproliferative Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A2780, HT-29)

  • Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2.1.2: Reactive Oxygen Species (ROS) Detection

Purpose: To measure the intracellular generation of ROS following compound treatment.

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Cancer cell lines

  • Test compound

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer (Ex: 488 nm, Em: 525 nm) or a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.[5]

Antitubercular and Antifungal Activity

Molecular docking studies predict that tetrahydroquinazoline derivatives bind with high affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[2][6] Additionally, these compounds have shown potent in vitro activity against plant pathogenic fungi like Rhizoctonia solani by inhibiting the CYP51 enzyme, which is crucial for ergosterol biosynthesis.[2][4]

Quantitative Data: Antifungal Activity of Derivatives

Compound/DerivativeFungal SpeciesEC50 (μg/mL)IC50 (μg/mL)Reference
Compound 4rRhizoctonia solani0.330.34[4]
Fluquinconazole (Control)Rhizoctonia solani0.780.62[4]
Protocol 2.2.1: Antifungal Susceptibility Testing (Broth Microdilution)

Purpose: To determine the minimum inhibitory concentration (MIC) of the compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration to approximately 1 × 10^5 CFU/mL.

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus + medium), negative control (medium only), and a vehicle control (fungus + medium + DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Alternatively, absorbance can be read with a spectrophotometer.

Workflow for In Vitro Biological Screening

G start_end start_end process process assay assay data data A Start: Compound Synthesized B Prepare Stock Solution (DMSO) A->B C Primary Screening: Antiproliferative Assay (MTT) B->C D Secondary Screening: Antifungal Assay B->D E Calculate IC50 / EC50 / MIC C->E D->E F Mechanism of Action Studies E->F I Compile and Analyze Data E->I G ROS Detection Assay F->G H Mitochondrial Potential Assay F->H G->I H->I J End: Biological Profile I->J

Caption: A generalized workflow for the in vitro screening of novel compounds.

References

In Vitro Assay Application Notes and Protocols for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro activity data for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The following application notes and protocols are based on the known biological activities of the broader quinazoline and tetrahydroquinazoline chemical class, which have shown potential as anticancer, antifungal, and antitubercular agents. These protocols are provided as a guide for researchers to screen for the activity of this compound and other similar compounds.

Introduction

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The tetrahydroquinazoline scaffold, in particular, is a key structural motif in a variety of bioactive molecules. While specific data for this compound is not available, related compounds have demonstrated promising in vitro effects, primarily as inhibitors of protein kinases involved in cancer signaling, as well as exhibiting antifungal and antitubercular properties.

This document provides detailed protocols for a panel of in vitro assays to assess the potential biological activities of this compound. The proposed assays will investigate its cytotoxic effects on cancer cell lines, its potential to inhibit key protein kinases, and its activity against fungal and mycobacterial targets.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables are presented as examples to illustrate how quantitative data for this compound could be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound Data not availableData not availableData not available
Doxorubicin (Control)0.10.20.15

Table 2: In Vitro Kinase Inhibition (IC50, µM)

CompoundEGFR KinaseVEGFR2 KinaseAKT1 Kinase
This compound Data not availableData not availableData not available
Gefitinib (Control)0.015>10>10
Sunitinib (Control)2.50.009>10
MK-2206 (Control)>10>100.008

Table 3: In Vitro Antifungal and Antitubercular Activity

CompoundCandida albicans (MIC, µg/mL)Mycobacterium tuberculosis H37Rv (MIC, µg/mL)
This compound Data not availableData not available
Fluconazole (Control)0.5N/A
Isoniazid (Control)N/A0.05

Experimental Protocols

In Vitro Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The protocol below is a general guide and can be adapted for specific kinases like EGFR, VEGFR2, or AKT1 using commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).

Protocol (using ADP-Glo™ as an example):

  • Reagent Preparation: Prepare kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions. Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.

Protocol (for Candida albicans):

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Principle: This colorimetric assay uses the Alamar Blue reagent, which is reduced by viable mycobacterial cells, resulting in a color change from blue to pink.

Protocol (for Mycobacterium tuberculosis H37Rv):

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Inoculation: Add the mycobacterial inoculum to the wells containing the compound dilutions. Include appropriate controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Compound Treatment (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_srb_addition MTT/SRB Addition & Incubation treatment->mtt_srb_addition solubilization Solubilization mtt_srb_addition->solubilization readout Absorbance Reading solubilization->readout ic50 IC50 Calculation readout->ic50

Caption: Workflow for In Vitro Cytotoxicity Assays (MTT/SRB).

kinase_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor Quinazoline Derivative (Potential Inhibitor) Inhibitor->RTK

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

Application Notes and Protocols for High-Throughput Screening with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline class. While direct high-throughput screening (HTS) data for this specific molecule is not extensively published, its structural analogs have demonstrated significant biological activities, suggesting its potential as a valuable scaffold in drug discovery. Derivatives of the parent 5,6,7,8-tetrahydroquinazoline core have shown promise as antifungal agents by targeting sterol 14α-demethylase (CYP51), as antitubercular agents by inhibiting key enzymes like dihydrofolate reductase (DHFR), and as potential anticancer agents through the inhibition of topoisomerase II.[1][2][3][4] Furthermore, related tetrahydroquinoline structures have exhibited antiproliferative effects by inducing oxidative stress in cancer cells.[5][6] These findings provide a strong rationale for evaluating this compound in various HTS campaigns.

This document provides detailed, generalized protocols for the high-throughput screening of this compound, drawing upon the known biological activities of its structural analogs. The included methodologies are designed to be adapted for various HTS platforms to identify and characterize the bioactivity of this compound.

Chemical Properties

PropertyValue
IUPAC Name 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Synonyms This compound
CAS Number 19178-21-3
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Structure
Chemical structure of this compound

Potential Therapeutic Areas and Targets

Based on the activities of structurally related compounds, this compound is a candidate for screening in the following areas:

  • Anticancer: Targeting enzymes such as topoisomerase II and leveraging pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction.[2][5][6]

  • Antifungal: Inhibition of fungal-specific enzymes like CYP51, crucial for ergosterol biosynthesis.[1][4]

  • Antibacterial (Antitubercular): Targeting essential mycobacterial enzymes like dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1.[1][3]

High-Throughput Screening Protocols

The following are generalized protocols that can be adapted for HTS campaigns to investigate the bioactivity of this compound.

Cell-Based Antiproliferative Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Compound Preparation (Serial Dilution) treatment Compound Treatment (e.g., 72 hours) prep_compound->treatment prep_cells Cell Seeding (e.g., 5,000 cells/well) prep_cells->treatment reagent_add Add Viability Reagent (e.g., CellTiter-Glo®) treatment->reagent_add incubation Incubation (e.g., 10 minutes) reagent_add->incubation read_plate Read Luminescence incubation->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis

Caption: Workflow for a cell-based antiproliferative HTS assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) into 384-well plates at a density of 1,000-5,000 cells per well and incubate overnight.

  • Compound Addition: Add the diluted compound to the cell plates. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

  • Data Acquisition: After a brief incubation as per the manufacturer's instructions, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curves to determine the IC₅₀ value.

Biochemical Enzyme Inhibition Assay (Example: Topoisomerase II)

This protocol outlines a method to screen for direct inhibition of a purified enzyme.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Compound Preparation (Serial Dilution) reaction_setup Set up Reaction Mix (Enzyme + Compound) prep_compound->reaction_setup prep_reagents Reagent Preparation (Enzyme, Substrate, Cofactors) prep_reagents->reaction_setup reaction_start Initiate Reaction (Add Substrate/ATP) reaction_setup->reaction_start incubation Incubation (e.g., 30 minutes at 37°C) reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection (e.g., Fluorescence) reaction_stop->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for a biochemical enzyme inhibition HTS assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer containing a low percentage of DMSO.

  • Reaction Setup: In a 384-well plate, add the purified human topoisomerase IIα enzyme to the assay buffer. Then, add the diluted compound. Include a known inhibitor (e.g., etoposide) as a positive control and DMSO as a negative control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the supercoiled DNA substrate and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of relaxed DNA. This can be done using a variety of methods, such as DNA intercalating dyes (e.g., PicoGreen) where the signal changes based on DNA topology.

  • Data Acquisition: Read the fluorescence or other signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Reactive Oxygen Species (ROS) Production Assay

This protocol is to assess the ability of the compound to induce oxidative stress in cells.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_cells Cell Seeding dye_loading Load Cells with ROS Sensor (e.g., DCFDA) prep_cells->dye_loading prep_compound Compound Preparation treatment Treat with Compound prep_compound->treatment dye_loading->treatment incubation Incubation treatment->incubation read_fluorescence Read Fluorescence incubation->read_fluorescence data_analysis Data Analysis (EC50 Determination) read_fluorescence->data_analysis

Caption: Workflow for a cell-based ROS production HTS assay.

Methodology:

  • Cell Seeding: Seed cells in a 384-well, black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the medium and load the cells with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA) in a serum-free medium. Incubate as required.

  • Compound Treatment: Wash the cells and add the serially diluted this compound. Include a known ROS inducer (e.g., menadione) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for a suitable time period (e.g., 1-6 hours).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the controls and determine the EC₅₀ for ROS induction.

Data Presentation

All quantitative data from HTS should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Antiproliferative Activity

Cell LineIC₅₀ (µM)
A549Value
HeLaValue
MCF-7Value

Table 2: Example Data Summary for Enzyme Inhibition

EnzymeIC₅₀ (µM)
Topoisomerase IIαValue
CYP51 (Fungal)Value
DHFR (M. tuberculosis)Value

Table 3: Example Data Summary for ROS Induction

Cell LineEC₅₀ (µM)
A549Value

Conclusion

This compound represents a promising scaffold for hit-finding campaigns in oncology and infectious diseases. The provided protocols offer a starting point for the high-throughput screening of this compound to elucidate its biological activities and mechanism of action. Successful identification of activity should be followed by more detailed secondary assays and structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Tetrahydroquinazoline Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline and its derivatives, including tetrahydroquinazolines, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them a significant area of interest in medicinal chemistry and drug discovery.[1][2] Numerous studies have highlighted their potential as anti-tumor agents, with some derivatives already approved for clinical use in cancer therapy.[1][2] These compounds exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3] This document provides a summary of the reported anti-cancer activities of various tetrahydroquinazoline and related derivatives, along with detailed protocols for their evaluation in cancer cell lines.

Data Presentation: Anti-cancer Activity of Quinazoline and Tetrahydroquinoline Derivatives

The following tables summarize the cytotoxic activities of various quinazoline and tetrahydroquinoline derivatives against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates [4]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HT29 (Colon) IC50 (µM)HCT-116 (Colon) IC50 (µM)
5i -3.65---
5k 5.447.1512.1610.3511.44
5n 5.09----

Table 2: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives [5]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 3: Cytotoxic Activity of Quinazoline-based Triazole-acetamides [6]

CompoundHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
8a 5.33 (72h)7.94 (72h)12.96 (72h)
8f --21.29 (48h)
8k --11.32 (72h)

Table 4: Antiproliferative Activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines [7]

CompoundNumber of Cell Lines with IC50 < 10 µMNumber of Cell Lines with IC50 in 0.1-1 µM rangeNumber of Cell Lines with IC50 < 0.01 µM
5j 17 (out of 25)13 (out of 25)4 (out of 25)
5k 17 (out of 25)13 (out of 25)0 (out of 25)
5l 17 (out of 25)13 (out of 25)0 (out of 25)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed approximately 8,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • After incubation, treat the cells with various concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in triplicate and incubate for the desired time period (e.g., 48 or 72 hours).[5]

  • Following the treatment period, add MTT solution to each well and incubate for approximately 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan product.[8]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture cancer cells and treat them with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some quinazolinone derivatives have been shown to arrest A549 cells at the S and G2/M phases.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will stain late apoptotic or necrotic cells with compromised membrane integrity.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Apoptosis Induction by Tetrahydroquinoline Derivatives

cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Mitochondrial Dysfunction Mitochondrial Dysfunction Tetrahydroquinoline Derivative->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Mitochondrial Membrane Depolarization Mitochondrial Membrane Depolarization ROS Production->Mitochondrial Membrane Depolarization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Depolarization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase->Mitochondrial Dysfunction Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by tetrahydroquinoline derivatives.

General Experimental Workflow for Evaluating Anti-cancer Activity

cluster_workflow Experimental Workflow start Start: Synthesized Compound cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay mechanism_studies->apoptosis_assay data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Anti-cancer Potential data_analysis->conclusion

References

Application Notes and Protocols for Antimicrobial Testing of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimicrobial Activity of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3] The antimicrobial potential of quinazolinones is often attributed to their ability to interfere with microbial cellular processes. For instance, some quinazolinone derivatives have been shown to act as inhibitors of DNA gyrase, an essential bacterial enzyme, leading to bacterial cell death.[4][5]

Recent studies on 5,6,7,8-tetrahydroquinazoline derivatives have highlighted their potential as effective antifungal agents by targeting sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Furthermore, molecular docking studies suggest a high binding affinity of synthetic tetrahydroquinazoline derivatives towards key enzymes of Mycobacterium tuberculosis, indicating their potential as novel antitubercular agents.[1] Given these findings for structurally related compounds, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol represents a promising candidate for antimicrobial screening.

Data Presentation

As specific antimicrobial data for this compound is not currently published, the following tables are provided as templates for researchers to systematically record and present their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug Name)MIC of Positive Control (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 2: Zone of Inhibition of this compound

Test MicroorganismStrain IDConcentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Drug Name)Zone of Inhibition of Positive Control (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 90028Fluconazole (25 µg)
Aspergillus nigerATCC 16404Amphotericin B (100 units)

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum:

    • For bacteria, culture the strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • For fungi, grow the culture on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration as per standardized protocols (e.g., CLSI guidelines).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.

  • Controls:

    • Positive Control: Set up a row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): Include wells with only broth and inoculum.

    • Sterility Control: Include wells with only broth.

    • Vehicle Control: Include wells with the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit microbial growth.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Stock Solution of This compound serial_dilution Perform 2-Fold Serial Dilution of Test Compound prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Add Broth to 96-Well Plate prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate controls Set Up Controls (Positive, Negative, Sterility) controls->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Agar Well Diffusion Method for Zone of Inhibition Determination

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Materials:

  • This compound

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or hollow cylinder (6-8 mm diameter)

  • Positive control antibiotic discs or solutions

  • Negative control (vehicle, e.g., DMSO)

  • Calipers or a ruler

Procedure:

  • Preparation of Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes to a uniform thickness and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound solution into separate wells.

  • Controls:

    • Positive Control: Place a standard antibiotic disc or add a solution of a known antibiotic into a well.

    • Negative Control: Add the solvent (vehicle) used to dissolve the test compound into a well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well using calipers or a ruler. The diameter is recorded in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plates Prepare Agar Plates inoculate Inoculate Agar Surface with Microbial Suspension prep_plates->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate prep_compound Prepare Solutions of This compound add_compound Add Test Compound Solutions to Wells prep_compound->add_compound create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compound add_controls Add Positive and Negative Controls create_wells->add_controls incubate Incubate Plates (e.g., 37°C for 24h) add_compound->incubate add_controls->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones

Caption: Workflow for Zone of Inhibition testing via agar well diffusion.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, based on the known activities of related quinazoline derivatives, potential mechanisms could involve the inhibition of essential microbial enzymes. A plausible pathway to investigate would be its effect on DNA gyrase in bacteria or sterol biosynthesis in fungi.

Signaling_Pathway_Hypothesis cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition cyp51 CYP51 (Sterol 14α-demethylase) compound->cyp51 Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks cell_death_bac Bacterial Cell Death dna_replication->cell_death_bac Leads to ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Blocks cell_membrane_disruption Cell Membrane Disruption ergosterol_synthesis->cell_membrane_disruption Causes cell_death_fun Fungal Cell Death cell_membrane_disruption->cell_death_fun Leads to

References

Application Notes and Protocols: Antifungal Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6,7,8-Tetrahydroquinazoline derivatives have emerged as a promising class of compounds with significant antifungal activity against a range of pathogenic fungi, including those affecting plants and humans.[1][2] These synthetic heterocyclic molecules have demonstrated potent inhibitory effects, in some cases surpassing the efficacy of commercially available fungicides.[1][3] This document provides a detailed overview of their antifungal properties, experimental protocols for their evaluation, and insights into their mechanism of action.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of various 5,6,7,8-tetrahydroquinazoline derivatives has been quantified using metrics such as the half-maximal effective concentration (EC₅₀), the half-maximal inhibitory concentration (IC₅₀), and the minimum inhibitory concentration (MIC). The following tables summarize the reported quantitative data for key derivatives against various fungal species.

Table 1: Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi [1][3][4]

CompoundFungal SpeciesEC₅₀ (μg/mL)IC₅₀ (μg/mL)Positive ControlPositive Control Value (μg/mL)
4r Rhizoctonia solani0.330.34Fluquinconazole0.78 (EC₅₀), 0.62 (IC₅₀)
4c Not Specified-0.766Fluquinconazole0.621
4i Not Specified-0.734Fluquinconazole0.621
2e Not Specified-1.547Fluquinconazole0.621
2l Not Specified-1.030Fluquinconazole0.621
4e Not Specified-2.871Fluquinconazole0.621
4j Not Specified-1.646Fluquinconazole0.621

Table 2: Antifungal Activity of 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) Derivatives [5]

CompoundFungal SpeciesMIC (mg/mL)Inhibition Zone (mm)Positive ControlPositive Control Value
THTQ Aspergillus niger1528.57Fluconazole28.57 mm (Inhibition Zone)
THTQ Candida albicans7.5-Fluconazole-
THTQ Aspergillus flavus15-Fluconazole-
THTQ Fusarium oxysporum-22-42.85Fluconazole-

Table 3: Antifungal Activity of Quinazolinone Derivatives against Phytopathogenic Fungi [6]

CompoundSclerotinia sclerotiorum (IC₅₀ μg/mL)Pellicularia sasakii (IC₅₀ μg/mL)Fusarium graminearum (IC₅₀ μg/mL)Fusarium oxysporum (IC₅₀ μg/mL)
6c 2.462.946.0311.9

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5,6,7,8-tetrahydroquinazoline derivatives.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Rate Method)[7]

This protocol is used to determine the inhibitory effect of compounds on the growth of mycelial fungi.

Materials:

  • Synthesized 5,6,7,8-tetrahydroquinazoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Potato Dextrose Agar (PDA)

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Positive control (e.g., Tricyclazole, Azoxystrobin)[7]

  • Sterile petri dishes

  • Sterile mycelial plugs (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compounds at a concentration of 1.0 × 10⁴ mg/L in a mixture of DMSO and Tween 80 (ensure the final concentration of the solvent is less than 0.5%).

  • Plate Preparation: Dilute the stock solution in molten PDA to achieve the desired final concentrations (e.g., 150 mg/L and 300 mg/L).[7] Pour the mixture into sterile petri dishes. Prepare a control plate containing the same concentration of DMSO and Tween 80 without the test compound.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for a defined period or until the mycelial growth in the control plate reaches the edge.

  • Data Analysis: Measure the diameter of the fungal colony. Calculate the inhibition rate (%) of mycelial growth using the following formula:

    • Inhibition Rate (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] × 100

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[8][9]

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 5,6,7,8-tetrahydroquinazoline derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Sabouraud Dextrose Broth)

  • Positive control (e.g., Ketoconazole, Fluconazole)[8][9]

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the broth medium within the wells of a 96-well plate to achieve a range of final concentrations (e.g., 512-32 μg/mL).[8]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension with a final concentration of approximately 1.5 × 10⁵ colony-forming units (CFU)/mL.[8]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 25°C for 48 hours for fungi.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Protocol 3: Mechanism of Action - Ergosterol Biosynthesis Inhibition[1][3]

Studies have indicated that some 5,6,7,8-tetrahydroquinazoline derivatives function by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][3]

Principle: This assay indirectly measures the inhibition of CYP51 by quantifying the accumulation of its substrate (lanosterol) and the depletion of the final product (ergosterol) in fungal cells treated with the test compound.

Procedure Outline:

  • Fungal Culture and Treatment: Grow the target fungal species in a suitable liquid medium to the mid-logarithmic phase. Add the test compound at various concentrations and continue incubation.

  • Sterol Extraction: Harvest the fungal cells, and extract the total sterols using a saponification and solvent extraction method (e.g., using n-heptane).

  • Sterol Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Compare the sterol profiles of treated and untreated cells. A significant increase in the lanosterol peak and a corresponding decrease in the ergosterol peak indicate inhibition of CYP51.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism for some 5,6,7,8-tetrahydroquinazoline derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway.[1][3] Specifically, these compounds target the enzyme sterol 14α-demethylase (CYP51).

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Point cluster_compound Antifungal Agent cluster_outcome Cellular Consequence AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Ergosterol Ergosterol Outcome Disrupted Cell Membrane Fungal Cell Death Ergosterol->Outcome Depletion leads to CYP51->Ergosterol Multiple Steps Compound 5,6,7,8-Tetrahydroquinazoline Derivative (e.g., 4r) Compound->CYP51 Inhibits

Caption: Proposed mechanism of action for antifungal 5,6,7,8-tetrahydroquinazoline derivatives.

Experimental Workflow: Antifungal Screening

The general workflow for screening and evaluating the antifungal potential of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives is outlined below.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies cluster_vivo In Vivo Evaluation Synthesis Synthesis of 5,6,7,8-Tetrahydroquinazoline Derivatives InVitro In Vitro Antifungal Assay (e.g., Mycelial Growth Rate) Synthesis->InVitro MIC_EC50 Determination of MIC / EC₅₀ / IC₅₀ InVitro->MIC_EC50 Active Compounds MoA Ergosterol Biosynthesis Assay (GC-MS) MIC_EC50->MoA Potent Compounds InVivo In Vivo Antifungal Efficacy (e.g., in infected plants) MoA->InVivo

Caption: General experimental workflow for antifungal evaluation of derivatives.

References

Application Notes and Protocols: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Derivatives of quinazoline are known to be potent ATP-competitive inhibitors of a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[1][3][4] This document provides a general framework for the evaluation of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol as a potential kinase inhibitor.

Disclaimer: As of the latest literature review, no specific kinase inhibition data for this compound has been publicly reported. The following protocols and data are based on established methodologies for analogous quinazoline compounds and are intended to serve as a guide for the investigation of this specific molecule.

Data Presentation: Kinase Inhibitory Activity of Representative Quinazoline Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized quinazoline-based kinase inhibitors against their respective targets.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
GefitinibEGFR2 - 37Cell-free
ErlotinibEGFR2Cell-free
LapatinibEGFR, HER210.8, 9.8Cell-free
BPR1K871[4]FLT3, AURKA19, 22Cell-free
Compound 2i [5]CDK2, HER2, EGFR173, - , -Cell-free
Compound 3i [5]CDK2, HER2, EGFR177, - , -Cell-free
Isatin–quinazoline hybrid 6c [6]CDK2, EGFR, VEGFR-2, HER2183, 83, 76, 138Cell-free

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to quantify the in vitro kinase activity and the inhibitory potential of this compound. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • This compound

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).

    • Further dilute the compound in Kinase Reaction Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound/DMSO to 384-well plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mixture add_kinase Add kinase/substrate mixture prep_kinase->add_kinase prep_atp Prepare ATP solution add_atp Add ATP to initiate reaction prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp incubate_reaction Incubate at 30°C for 60 min add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 (half-maximal growth inhibition) value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for Tetrahydroquinazoline Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the specific use of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in animal models is limited. The following application notes and protocols are based on studies conducted with structurally related quinazoline and tetrahydroquinazoline derivatives. This information is intended to provide a foundational understanding and methodological framework for researchers exploring this class of compounds in vivo.

Application Notes: Therapeutic Potential of Tetrahydroquinazoline Derivatives

The quinazoline and tetrahydroquinazoline core structures are recognized as privileged scaffolds in medicinal chemistry. In vivo studies on various derivatives have highlighted their potential in several therapeutic areas, primarily oncology and inflammation.

Antitumor Activity

Several quinazoline derivatives have demonstrated significant antitumor effects in preclinical animal models. The mechanisms of action are varied and target key pathways in cancer progression.

  • T-type Calcium Channel Blockade: A 3,4-dihydroquinazoline derivative was shown to be a potent T-type calcium channel blocker, exhibiting a 49% tumor-weight inhibition in an A549 lung cancer xenograft model in nude mice.[1]

  • JAK2/STAT3 Pathway Inhibition: A series of 2-alkyl-substituted quinazolines demonstrated antitumor activity by suppressing the JAK2/STAT3 signaling pathway. In a nude mouse model with A549 xenografts, administration of a lead compound at 15 and 30 mg/kg suppressed tumor growth.[2]

  • Topoisomerase II Inhibition: Novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent and selective inhibitors of human topoisomerase IIα. One such compound displayed a favorable pharmacokinetic profile in vivo, including the ability to penetrate the brain, marking it as a promising candidate for further development against various cancers, including brain tumors.[3]

Anti-inflammatory and Analgesic Activity

Derivatives of quinazolinone, a related structure, have shown significant anti-inflammatory and analgesic properties in various animal models.

  • Inhibition of Pro-inflammatory Mediators: A 2-phenylquinazoline derivative demonstrated potent anti-inflammatory activity in endotoxin-stimulated macrophages and in mouse models of inflammation. It worked by inhibiting the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like iNOS and COX-2, primarily through the suppression of the NF-κB pathway.[4]

  • Edema and Pain Reduction: In standard in vivo models, such as carrageenan-induced paw edema in mice and rats, various quinazolinone derivatives have significantly reduced swelling and exhibited analgesic effects.[4][5][6]

Visualized Signaling Pathway: JAK2/STAT3 Inhibition

The JAK2/STAT3 pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Certain quinazoline derivatives have been shown to inhibit this pathway.[2]

JAK2_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Dimer->Gene Induces Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Quinazoline Quinazoline Derivative Quinazoline->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by a quinazoline derivative.

Quantitative Data from Animal Models

The following table summarizes representative quantitative data from in vivo studies on various quinazoline derivatives.

Compound Class/NameAnimal ModelApplicationDosing and AdministrationKey ResultsReference
3,4-dihydroquinazolineNude mice with A549 xenograftAntitumor2 mg/kg, Intravenous (i.v.)49% tumor-weight inhibition.[1]
(E)-2-cyclopropyl-4-styrylquinazoline (Compd #7)Nude mice with A549 xenograftAntitumor15 and 30 mg/kgSignificant suppression of tumor growth.[2]
3-(arylideneamino)-phenylquinazoline-4(3H)-oneMice (endotoxemic)Anti-inflammatoryNot specifiedSignificant improvement in mortality.[4]
3-(arylideneamino)-phenylquinazoline-4(3H)-oneMice (carrageenan-induced)Anti-inflammatoryNot specifiedSignificant reduction in paw edema.[4]
3-methyl-4(3H)quinazolinonesMice (carrageenan-induced)Anti-inflammatoryNot specifiedStatistically significant reduction in hind paw edema.[5]
6-amino-tetrahydroquinazoline (ARN-21934)MicePharmacokinetics10 mg/kg, Intraperitoneal (i.p.)Max plasma conc: 0.68 µg/mL; Half-life: 149 min; Brain penetration observed.[3]

Experimental Protocols

The following are detailed, generalized protocols for common in vivo assays used to evaluate the antitumor and anti-inflammatory activity of test compounds.

Protocol: Antitumor Xenograft Study

This protocol describes a typical workflow for evaluating a test compound's efficacy against human tumor xenografts in immunodeficient mice.

Objective: To determine the in vivo antitumor activity of a tetrahydroquinazoline derivative on the growth of human tumor cells implanted in nude mice.

Materials:

  • Nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Human cancer cell line (e.g., A549, non-small cell lung carcinoma).

  • Cell culture medium (e.g., RPMI-1640), FBS, antibiotics.

  • Matrigel (optional, for enhancing tumor take).

  • Test compound (tetrahydroquinazoline derivative).

  • Vehicle solution (e.g., saline, DMSO/Cremophor/water mixture).

  • Positive control drug (e.g., Doxorubicin, Gefitinib).

  • Calipers, animal balance, sterile syringes and needles.

Procedure:

  • Cell Culture: Culture A549 cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase using trypsin.

  • Cell Implantation: Resuspend the harvested cells in sterile PBS or serum-free medium to a final concentration of 5 x 10⁷ cells/mL. If using Matrigel, mix 1:1 with the cell suspension.

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor the animals' health and body weight daily. Measure tumor dimensions every 2-3 days using calipers.

  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .

  • Group Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Test Compound (e.g., 20 mg/kg)

    • Group 3: Test Compound (e.g., 40 mg/kg)

    • Group 4: Positive Control (e.g., Doxorubicin 2 mg/kg)

  • Drug Administration: Administer the test compound, vehicle, or positive control according to the planned schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified maximum size.

  • Data Collection: Continue to monitor body weight and tumor volume throughout the study.

  • Euthanasia and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them. Tissues may be collected for further analysis (e.g., histology, Western blot).

  • Calculate Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] × 100.

Xenograft_Workflow A 1. Cell Culture (e.g., A549) B 2. Subcutaneous Implantation into Nude Mice A->B C 3. Tumor Growth Monitoring (Volume ~100 mm³) B->C D 4. Randomize into Groups (Vehicle, Test Compound, Positive Control) C->D E 5. Drug Administration (Defined schedule and route) D->E F 6. Monitor Tumor Volume & Body Weight E->F F->E Repeat (e.g., daily) G 7. Study Endpoint (e.g., Day 21) F->G H 8. Excise and Weigh Tumors G->H I 9. Data Analysis (Calculate TGI %) H->I

Caption: General experimental workflow for an in vivo tumor xenograft study.

Protocol: Carrageenan-Induced Paw Edema Model

This protocol is a standard and widely used method for screening the acute anti-inflammatory activity of compounds.[6][7]

Objective: To evaluate the anti-inflammatory effect of a tetrahydroquinazoline derivative by measuring its ability to reduce acute inflammation induced by carrageenan in a rodent paw.

Materials:

  • Wistar rats or Swiss albino mice.

  • 1% (w/v) Carrageenan solution in sterile 0.9% saline.

  • Test compound.

  • Vehicle solution.

  • Positive control drug (e.g., Diclofenac sodium, Phenylbutazone).

  • Plebysmometer or digital calipers.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Test Compound (low dose)

    • Group 3: Test Compound (high dose)

    • Group 4: Positive Control (e.g., Diclofenac 10 mg/kg)

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.

  • Paw Volume Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline reading.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] × 100 (where ΔV is the mean change in paw volume).

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

References

Application Notes and Protocols for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the anti-tuberculosis activity of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The following application notes and protocols are based on studies of structurally related quinazoline and tetrahydroquinazoline derivatives and are provided as a general guide for researchers. All experimental procedures should be adapted and validated for the specific compound of interest.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-tubercular effects. Structurally, this compound belongs to this class and warrants investigation for its potential as an anti-TB agent. This document provides a summary of the anti-tubercular activity of related compounds and general protocols for evaluating the efficacy of this compound against M. tuberculosis.

Data Presentation: Anti-Tuberculosis Activity of Related Quinazoline Derivatives

The following table summarizes the in vitro anti-tubercular activity of various quinazoline derivatives against the H37Rv strain of Mycobacterium tuberculosis. This data provides a comparative baseline for the potential efficacy of this compound.

Compound ClassSpecific Derivative(s)MIC (µg/mL) against M. tuberculosis H37RvReference
Quinazolinone DerivativesMultiple novel derivativesAs low as 6.25[1]
2,3-Dihydroquinazolin-4(1H)-onesDi-substituted aryl analogues (3l, 3m)2[2]
2,3-Dihydroquinazolin-4(1H)-onesImidazole-substituted analogue (3k)4[2]
2,3-Dihydroquinazolin-4(1H)-onesVarious analogues12.5 - 25.0[3]
Piperazine linked QuinazolinesCompounds 8b, 8e, 8f, 8m, 8n, 8v2 - 16[4]

Potential Mechanisms of Action

Based on studies of related quinazoline compounds, potential mechanisms of action against M. tuberculosis may include:

  • Inhibition of Cell Wall Synthesis: Some quinazolinone derivatives have been suggested to target enzymes involved in the synthesis of the mycobacterial cell wall, such as penicillin-binding proteins (PBPs).[1]

  • Inhibition of DNA Gyrase: DNA gyrase, an essential enzyme for DNA replication, has been identified as a potential target for some quinazolinone derivatives.

  • Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies on some 5,6,7,8-tetrahydroquinazoline derivatives suggest they may bind to and inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis.

The following diagram illustrates a potential signaling pathway that could be targeted by quinazoline derivatives.

Potential Anti-Tuberculosis Mechanism of Quinazoline Derivatives cluster_0 Quinazoline Derivative cluster_1 Mycobacterium tuberculosis Quinazoline Quinazoline CellWall Cell Wall Synthesis (e.g., PBPs) Quinazoline->CellWall Inhibition DNAReplication DNA Replication (DNA Gyrase) Quinazoline->DNAReplication Inhibition NucleotideSynthesis Nucleotide Synthesis (DHFR) Quinazoline->NucleotideSynthesis Inhibition BacterialDeath Bacterial Death CellWall->BacterialDeath DNAReplication->BacterialDeath NucleotideSynthesis->BacterialDeath

Caption: Potential inhibitory pathways of quinazoline derivatives in M. tuberculosis.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of the anti-tubercular activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method for determining the MIC of a compound against M. tuberculosis.

Workflow Diagram:

MIC Determination Workflow (MABA) Start Start PrepareCompound Prepare serial dilutions of This compound Start->PrepareCompound InoculatePlates Inoculate 96-well plates with M. tuberculosis H37Rv culture PrepareCompound->InoculatePlates AddCompound Add compound dilutions to wells InoculatePlates->AddCompound Incubate Incubate plates at 37°C for 7 days AddCompound->Incubate AddAlamarBlue Add Alamar Blue and re-incubate Incubate->AddAlamarBlue ReadResults Read fluorescence or absorbance AddAlamarBlue->ReadResults DetermineMIC Determine MIC (lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microplates: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to all wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in the microplate to achieve the desired concentration range (e.g., 100 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Workflow Diagram:

Cytotoxicity Assay Workflow (MTT) Start Start SeedCells Seed mammalian cells (e.g., Vero) in a 96-well plate Start->SeedCells AddCompound Add serial dilutions of the compound SeedCells->AddCompound Incubate Incubate for 24-48 hours AddCompound->Incubate AddMTT Add MTT reagent and incubate Incubate->AddMTT AddSolubilizer Add solubilizing agent (e.g., DMSO) AddMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 (concentration for 50% inhibition) ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for assessing the cytotoxicity of the compound.

Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

While direct experimental evidence for the anti-tuberculosis activity of this compound is currently lacking in the scientific literature, its structural similarity to other bioactive quinazoline derivatives suggests its potential as a candidate for further investigation. The provided protocols offer a standardized framework for researchers to systematically evaluate its efficacy and cytotoxicity. Further studies, including mechanism of action elucidation and in vivo testing, will be necessary to fully determine the therapeutic potential of this compound in the fight against tuberculosis.

References

Synthesis and Biological Evaluation of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties.

Introduction

Quinazoline and its saturated analogue, tetrahydroquinazoline, represent a privileged scaffold in drug discovery. The this compound core offers a three-dimensional structure that can be readily functionalized at various positions to modulate its biological activity. Derivatives of this scaffold have shown promise as inhibitors of key cellular targets and are being actively investigated for the development of novel therapeutic agents.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through several routes, with the most common being a cyclocondensation reaction. Below are detailed protocols for the synthesis of the core scaffold and its subsequent derivatization.

General Synthesis of this compound

A common and effective method for the synthesis of 2-methyl-tetrahydroquinazolines involves the reaction of α,β-unsaturated ketones with acetamidine hydrochloride in an acidic medium, with reported yields ranging from 38% to 81%.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of an appropriate α,β-unsaturated cyclic ketone (1.0 eq) in glacial acetic acid (10 mL/mmol of ketone), add acetamidine hydrochloride (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline Derivatives

A related class of compounds, 2-amino-tetrahydroquinazolines, can be synthesized from substituted diarylidencyclohexanones and guanidine hydrochloride.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted diarylidencyclohexanone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add guanidine hydrochloride (1.5 eq) and a strong base like sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction carefully with water and extract the product with an appropriate organic solvent. The subsequent work-up and purification steps are similar to the protocol described in section 2.1.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives reported in the literature.

Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HCT-116 (Colon)5.33[2]
MCF-7 (Breast)12.96[2]
HepG2 (Liver)7.94[2]
Derivative B MOLT-4 (Leukemia)-[2]
Derivative C Jurkat (T-cell ALL)< 5[3]
Derivative D NB4 (APL)< 5[3]
2,5-dimethoxybenzyl analogue P. carinii DHFR0.057[4]
3,4-dimethoxybenzyl analogue P. carinii DHFR0.10[4]
3,4,5-trimethoxybenzyl analogue P. carinii DHFR0.091[4]
Antifungal Activity
Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
Compound 4r Rhizoctonia solani0.33[5]
Fluquinconazole (Control) Rhizoctonia solani0.78[5]
Compound IDTarget EnzymeIC₅₀ (µg/mL)Reference
Compound 4r Sterol 14α-demethylase (CYP51)0.34[5]
Fluquinconazole (Control) Sterol 14α-demethylase (CYP51)0.62[5]
Antibacterial Activity
Compound IDBacterial StrainMIC₅₀ (µM)Reference
Compound 6y S. aureus ATCC259230.36[6]
MRSA USA300 JE20.02[6]
Compound 6l S. aureus ATCC259231.0[6]
MRSA USA300 JE20.6[6]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (α,β-Unsaturated Ketone, Acetamidine HCl) reaction Cyclocondensation Reaction start->reaction workup Work-up & Purification reaction->workup product 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol workup->product derivatization Derivatization product->derivatization derivatives Derivative Library derivatization->derivatives screening Biological Screening (Anticancer, Antifungal, Antibacterial) derivatives->screening data_analysis Data Analysis (IC50, EC50, MIC) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of tetrahydroquinazolin-4-ol derivatives.

Representative Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a generalized representation of the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Tetrahydroquinazolin-4-ol Derivative inhibitor->rtk Inhibits

Caption: Generalized inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a tetrahydroquinazolin-4-ol derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes, and how can I troubleshoot this issue?

Answer: Low or no yield is a common problem in the synthesis of quinazoline derivatives and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: While some classical quinazoline syntheses require high temperatures (often above 120°C), modern catalytic methods may proceed under milder conditions[1]. It is crucial to ensure your reaction temperature is optimized for the specific protocol. Consider performing small-scale experiments at varying temperatures to identify the optimal condition.

    • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to ensure the starting materials are being consumed.

    • Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and yield. Solvents like ethanol, toluene, and DMF are commonly employed in quinazoline synthesis[1]. If the reaction is sluggish, a switch to a higher boiling point solvent might be beneficial, provided the starting materials and product are stable at that temperature.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the starting materials, such as 2-ethoxycarbonylcyclohexanone or acetamidine hydrochloride, can interfere with the reaction. Ensure the purity of your reagents before use.

    • Moisture Sensitivity: Amidines can be sensitive to moisture, which can lead to hydrolysis and reduced reactivity. It is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry of your reagents.

  • Inefficient Cyclization:

    • Choice of Base: For reactions involving amidine hydrochlorides, a base is often required to liberate the free amidine. The choice and amount of base (e.g., sodium ethoxide, potassium carbonate) can be critical. An insufficient amount of base will result in low conversion, while an overly strong or excessive amount might promote side reactions.

2. Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are the likely side products, and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the desired product.

Possible Side Reactions and Impurities:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the starting materials in your crude product. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.

  • Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases at elevated temperatures. Work-up conditions should be carefully controlled to avoid prolonged exposure to harsh pH.

  • Self-Condensation of β-Keto Ester: β-keto esters can undergo self-condensation (e.g., Claisen condensation) in the presence of a base, leading to dimeric impurities.[2] Using the correct stoichiometry and controlling the addition of the base can help minimize this side reaction.

  • Partially Cyclized Intermediates: The reaction proceeds through several intermediates. Incomplete cyclization can result in the presence of these intermediates in the final product mixture. Ensuring optimal reaction time and temperature is crucial for driving the reaction to completion.

Data Presentation: Reaction Condition Comparison for Tetrahydroquinazoline Synthesis

The following table summarizes typical reaction conditions for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines, which can serve as a starting point for optimizing the synthesis of this compound.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated KetonesAcetamidine Hydrochloride-Acetic AcidRefluxNot Specified38-81[3]
DiarylidencyclohexanonesGuanidine HydrochlorideNaHDMFNot SpecifiedNot Specified19-28[3]
α-AminoamidinesDiarylidencyclohexanones-Pyridine1002447-80[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for similar compounds and may require optimization.

Materials:

  • 2-Ethoxycarbonylcyclohexanone

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Addition of Acetamidine: To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Addition of β-Keto Ester: Add 2-ethoxycarbonylcyclohexanone (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: To the residue, add water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (2-Ethoxycarbonylcyclohexanone, Acetamidine HCl, NaOEt, Ethanol) reaction 2. Reaction (Reflux, 6-12h) reagents->reaction Heat workup 3. Work-up (Solvent Removal, Acidification) reaction->workup extraction 4. Extraction (Ethyl Acetate) workup->extraction purification 5. Purification (Column Chromatography or Recrystallization) extraction->purification product 6. Pure Product (2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol) purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_reaction_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_reaction_conditions check_reagents Check Reagents (Purity, Stoichiometry, Moisture) start->check_reagents check_cyclization Assess Cyclization Efficiency (Base Type and Amount) start->check_cyclization optimize_temp_time Optimize Temperature and Reaction Time check_reaction_conditions->optimize_temp_time Sub-optimal change_solvent Change Solvent check_reaction_conditions->change_solvent Ineffective purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurities/Moisture adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry Incorrect Ratio screen_bases Screen Different Bases or Adjust Amount check_cyclization->screen_bases Inefficient success Improved Yield optimize_temp_time->success change_solvent->success purify_reagents->success adjust_stoichiometry->success screen_bases->success

Caption: A logical flowchart for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the condensation reaction between 2-acetylcyclohexanone and acetamidine hydrochloride. This approach is often carried out in a suitable solvent such as acetic acid.[1]

Q2: What are the critical parameters to control during the synthesis?

The key parameters that significantly influence the yield and purity of the final product include reaction temperature, reaction time, the choice of solvent, and the purity of the starting materials. Optimization of these parameters is crucial for a successful synthesis.[2][3]

Q3: Are there any common side reactions to be aware of?

Yes, potential side reactions can occur, particularly during the synthesis of the 2-acetylcyclohexanone precursor. These can include self-condensation of cyclohexanone or multiple acetylations if the reaction conditions are not carefully controlled. During the final condensation step, incomplete cyclization or the formation of isomeric byproducts are possibilities.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.[2][3] This allows for the determination of the optimal reaction time.

Q5: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[2][4] Column chromatography using silica gel or alumina can also be employed for purification.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible CauseTroubleshooting Step
Poor Quality of Starting Materials Ensure the purity of 2-acetylcyclohexanone and acetamidine hydrochloride. Impurities can inhibit the reaction or lead to side products. Consider purifying the starting materials before use.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.[2]
Incorrect Solvent The solvent polarity can significantly impact the reaction. Acetic acid is a commonly used solvent for this type of condensation.[1] Other solvents like ethanol or DMF could also be screened.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If starting material is still present after the initial reaction time, extend the duration.

Issue 2: Formation of Multiple Products/Impurities

Possible CauseTroubleshooting Step
Side Reactions of 2-Acetylcyclohexanone During the synthesis of 2-acetylcyclohexanone, ensure controlled addition of reagents and maintain the optimal temperature to minimize self-condensation or other side reactions.
Incomplete Cyclization This can lead to the presence of intermediate species in the final product mixture. Ensure adequate reaction time and temperature to drive the cyclization to completion.
Keto-Enol Tautomerism of Precursor 2-Acetylcyclohexanone exists as a mixture of keto and enol tautomers.[5][6] While both forms should react, the equilibrium can be solvent and temperature-dependent, potentially affecting reaction kinetics. Using a protic solvent like acetic acid can help catalyze the necessary tautomerization.

Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Oiling Out During Recrystallization | This occurs when the product is insoluble in the chosen solvent at its boiling point or the solution is cooled too rapidly. Screen for a more suitable recrystallization solvent or solvent mixture.[2][4] Employ slow cooling to encourage crystal formation. | | Product Adsorbs to Silica Gel | If using column chromatography, the product may bind strongly to the silica gel, leading to poor recovery. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[2] | | Co-crystallization with Impurities | If impurities have similar solubility profiles to the product, they may co-crystallize. In such cases, a combination of purification techniques (e.g., column chromatography followed by recrystallization) may be necessary. |

Data Presentation

Table 1: Effect of Temperature on the Yield of Tetrahydroquinazolines

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature24Low
28012Moderate
31008Good
41206High

Note: This table presents generalized data based on typical optimization studies for similar quinazolinone syntheses. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Screening of Solvents for the Condensation Reaction

EntrySolventDielectric ConstantYield (%)
1Acetic Acid6.2High
2Ethanol24.5Moderate
3Toluene2.4Low
4DMF36.7Moderate-High

Note: This table illustrates the potential impact of solvent choice on reaction yield. Acetic acid often serves as both a solvent and a catalyst in this type of reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylcyclohexanone (Precursor)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclohexanone and a suitable solvent such as toluene.

  • Reagent Addition: Slowly add acetic anhydride to the reaction mixture at room temperature with constant stirring.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-acetylcyclohexanone can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylcyclohexanone and acetamidine hydrochloride in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) with stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water with stirring, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualization

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_final Step 2: Final Product Synthesis start_precursor Cyclohexanone + Acetic Anhydride reaction_precursor Reflux in Toluene start_precursor->reaction_precursor workup_precursor Aqueous Work-up reaction_precursor->workup_precursor purification_precursor Vacuum Distillation workup_precursor->purification_precursor product_precursor 2-Acetylcyclohexanone purification_precursor->product_precursor start_final 2-Acetylcyclohexanone + Acetamidine HCl product_precursor->start_final reaction_final Reflux in Acetic Acid start_final->reaction_final isolation_final Precipitation in Water reaction_final->isolation_final purification_final Recrystallization isolation_final->purification_final product_final 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol purification_final->product_final

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or No Product cause1 Reagent Purity? start->cause1 cause2 Reaction Temp? start->cause2 cause3 Reaction Time? start->cause3 cause4 Solvent Choice? start->cause4 solution1 Purify Starting Materials cause1->solution1 Impure solution2 Optimize Temperature (e.g., 80-120°C) cause2->solution2 Suboptimal solution3 Extend Reaction Time (Monitor with TLC) cause3->solution3 Too Short solution4 Screen Solvents (e.g., Acetic Acid, EtOH) cause4->solution4 Ineffective

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1][2] For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[1][2] The choice of method depends on the impurity profile, the scale of the synthesis, and the desired final purity.

Q2: How can I identify the impurities in my sample?

A2: Common impurities can include unreacted starting materials, by-products from incomplete cyclization, or over-alkylation products.[3] Analytical techniques such as Thin Layer Chromatography (TLC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[2]

Q3: What are some common side products that I should be aware of during the synthesis of quinazolinone derivatives?

A3: The formation of side products is a frequent challenge.[3] Common side products can include unreacted starting materials, acyclic intermediates from incomplete cyclization, over-alkylation or over-arylation products if reaction conditions are too harsh, and products from the self-condensation of starting materials.[3]

Q4: My purified product appears to be degrading. What are the stability considerations for this compound?

A4: Quinazolinone derivatives can be susceptible to degradation in boiling acidic or alkaline solutions.[4] It is advisable to maintain a neutral or slightly acidic pH during aqueous work-ups and to use cold solutions to minimize degradation.[4] If oxidative degradation is suspected, performing work-up and purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not crystallize upon cooling. - Too much solvent was used.- The chosen solvent is not suitable.- Reheat the solution to evaporate some solvent and then allow it to cool again.[2]- Scratch the inside of the flask with a glass rod to induce crystallization.[2][4]- Add a seed crystal of the pure compound.[2][4]- Cool the solution in an ice bath to further decrease solubility.[2][4]
An oily product forms instead of crystals. - The solution is cooling too rapidly.- High concentration of impurities lowering the melting point.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[1][2]- Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[2]
Low yield of recrystallized product. - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.[2]- Choose a different solvent or a solvent mixture where the compound is less soluble at low temperatures.[1][2]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).[2]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - Incorrect solvent system.[1]- Column overloading.- Optimize the solvent system using TLC to achieve a target Rf value between 0.2 and 0.4 for the desired compound.[1]- Use a shallower solvent gradient or isocratic elution.[1]- Reduce the amount of crude material loaded onto the column.
The compound elutes too quickly. - The solvent system is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[1]
The compound does not elute from the column. - The solvent system is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., add a small amount of methanol).[1][4]- Consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase, or use a different stationary phase such as alumina.[1]
Tailing peaks. - The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find one in which it is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Good starting solvents for quinazoline derivatives include ethanol and acetic acid.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the compound is fully dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.[2]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[4] The polarity can be adjusted to achieve good separation, aiming for an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Pure Pure Product (>95%) Recrystallization->Pure Impure Impurities Remain Recrystallization->Impure Column Column Chromatography Column->Pure Column->Impure Impure->Column Further Purification HPLC Preparative HPLC Impure->HPLC High Purity Needed High_Pure High Purity Product (>99%) HPLC->High_Pure

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Crystallization Start Attempt Recrystallization Problem No Crystals or Oiling Out? Start->Problem SlowCool Cool Slowly Problem->SlowCool Yes Success Crystals Form Problem->Success No Scratch Scratch Flask SlowCool->Scratch Seed Add Seed Crystal Scratch->Seed Solvent Re-evaluate Solvent Seed->Solvent Solvent->Success If successful Failure Still Fails Solvent->Failure If fails PrePurify Pre-purify by Chromatography Failure->PrePurify

References

Technical Support Center: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific stability data for this compound is not extensively available, general guidelines for quinazoline derivatives should be followed to ensure compound integrity. It is recommended to store the solid compound in a cool, dry, and well-ventilated area.[1] Containers, preferably made of polyethylene or polypropylene, should be kept tightly sealed to protect against environmental extremes.[2]

Q2: How should I store solutions of this compound?

A2: For solutions, storage conditions can significantly impact stability. A study on a quinazoline derivative indicated high stability for over 40 days when stored in the dark at 4°C.[3][4] However, another study suggested that for certain derivatives, storage at room temperature (22°C) might be optimal compared to refrigerated (4°C) or elevated (37°C) temperatures.[5] It is crucial to note that solutions in DMSO may exhibit instability.[4] To minimize degradation, it is advisable to prepare fresh solutions for experiments or conduct a small-scale stability test for your specific solvent and storage conditions. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, photolytic conditions can lead to the degradation of quinazoline compounds.[6] Therefore, it is recommended to protect both solid samples and solutions from light by using amber vials or storing them in the dark.

Q4: What is the general stability of the quinazolinone ring system?

A4: The quinazolinone ring is generally considered stable under mild acidic and alkaline conditions, as well as to oxidation and reduction.[7] However, it can be susceptible to degradation under more extreme conditions, such as boiling in acidic or alkaline solutions.[7] Stress degradation studies on some quinazoline derivatives have shown significant decomposition at 80°C in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.- Review your storage procedures. Ensure the compound is stored in a cool, dry, dark place and in a tightly sealed container. - For solutions, consider preparing them fresh before each experiment. If using a stock solution, verify its stability under your storage conditions.
Loss of compound activity over time Instability in a specific solvent or repeated freeze-thaw cycles.- If using DMSO, be aware of potential instability.[4] Consider alternative solvents if possible. - Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Degradation of the compound.- Perform a forced degradation study to identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.[8] - Compare the degradation profile with your experimental samples to confirm the source of impurities.

Stability of Quinazoline Derivatives: A General Overview

Since specific quantitative data for this compound is limited, the following table summarizes the stability of related quinazoline compounds under various stress conditions, based on available literature.

Condition General Stability of Quinazoline Derivatives Reference
Acidic (mild) Generally stable in cold, dilute solutions.[7]
Acidic (strong/heat) Significant decomposition observed at 80°C in 0.1 M HCl for some derivatives.[6]
Alkaline (mild) Generally stable in cold, dilute solutions.[7]
Alkaline (strong/heat) Complete degradation observed at 80°C in 0.1 M NaOH for some derivatives.[6]
Oxidative Generally stable.[6]
Photolytic Degradation can occur upon exposure to light.[6]
Thermal (solid state) Stable at 50°C for at least one month for some derivatives.[6]

Disclaimer: This data is based on studies of various quinazoline derivatives and may not be directly applicable to this compound. It is intended to provide general guidance. Researchers should perform their own stability studies for this specific compound under their experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a set period. Also, reflux the stock solution for a defined time.

  • Photolytic Degradation: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples (including a control sample kept under normal conditions) at various time points using a stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep_stock->acid Expose Aliquots base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) prep_stock->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2) prep_stock->oxidation Expose Aliquots thermal Thermal Degradation (e.g., 70°C) prep_stock->thermal Expose Aliquots photo Photolytic Degradation (ICH Q1B) prep_stock->photo Expose Aliquots analysis Analyze Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Data (Quantify Degradation) analysis->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_storage Storage Best Practices cluster_outcome Desired Outcome storage_conditions Cool, Dry, Dark Place stability Maintained Compound Stability storage_conditions->stability sealed_container Tightly Sealed Container sealed_container->stability aliquot Aliquot Solutions aliquot->stability reproducibility Reproducible Experimental Results stability->reproducibility

Caption: Key factors for maintaining compound stability.

References

Overcoming solubility issues with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with its lipophilic (fat-loving) nature, results in high crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound effectively.

Q2: What is the best initial approach for dissolving this compound for in vitro experiments?

A2: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its strong solubilizing power for a wide range of organic molecules.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Use a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or propylene glycol into your aqueous buffer can increase the compound's solubility.

  • Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.

  • Utilize Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility. Pre-incubating the compound with the cyclodextrin before dilution can be beneficial.

Q4: How does pH affect the solubility of this compound?

Troubleshooting Guide

Problem Probable Cause Recommended Solutions
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming (37-50°C) and sonication can also aid dissolution.
DMSO stock solution precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins). Consider potential binding of the compound to plastics or interactions with media components.
Potent in vitro activity but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.Explore advanced formulation strategies such as particle size reduction (micronization or nanosuspension) or creating solid dispersions with hydrophilic polymers.

Physicochemical Properties (Estimated)

PropertyEstimated Value/RangeImplication for Solubility
LogP 1.5 - 2.5Indicates a moderate level of lipophilicity, suggesting poor aqueous solubility.
pKa (Basic) 4.0 - 6.0The compound may have a weakly basic center. Solubility may increase in acidic conditions (pH < pKa).
Aqueous Solubility Predicted to be low (µg/mL range)Corroborates the need for solubility enhancement techniques for aqueous applications.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at room temperature or as recommended, protected from light and moisture.

Protocol 2: Solubilization using a Co-solvent System

Objective: To improve the solubility of the compound in an aqueous buffer for in vitro assays.

Materials:

  • Concentrated stock solution of the compound in DMSO

  • Aqueous buffer (e.g., PBS, TRIS)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Vortex mixer

Procedure:

  • Prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 95% PBS, 5% Ethanol).

  • While vortexing the co-solvent buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of the compound.

  • Continue vortexing for at least 30 seconds after adding the stock solution.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

Potential Signaling Pathways

Based on the known activities of structurally similar quinazoline and tetrahydroquinoline derivatives, this compound could potentially exert its biological effects through various mechanisms. The following diagrams illustrate two hypothetical signaling pathways.

G cluster_0 Apoptosis Induction Pathway Compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol Mitochondria Mitochondria Compound->Mitochondria Induces Stress ROS Increased ROS Production Mitochondria->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical pathway for apoptosis induction.

G cluster_1 Kinase Inhibition Pathway Compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylation->Downstream Inhibition

Caption: Potential mechanism of kinase inhibition.

Experimental Workflow

G cluster_2 Solubility Troubleshooting Workflow Start Start: Poorly Soluble Compound DMSO_Stock Prepare Concentrated Stock in DMSO Start->DMSO_Stock Dilution Dilute into Aqueous Buffer DMSO_Stock->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Success Solution is Clear: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot: - Lower Concentration - Add Co-solvent - Add Surfactant - Use Cyclodextrin Precipitation->Troubleshoot Yes Troubleshoot->Dilution

Caption: Workflow for addressing solubility issues.

Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for the synthesis of this compound is the cyclocondensation reaction between a 2-substituted cyclohexanone derivative and acetamidine. A common starting material is a β-keto ester of cyclohexane, such as 2-ethoxycarbonyl-cyclohexanone. This reaction is typically catalyzed by a base.

Q2: What are the typical reaction conditions for this synthesis?

A2: Generally, the reaction is carried out in a protic solvent like ethanol. A base, such as sodium ethoxide, is used to catalyze the condensation. The reaction mixture is typically heated under reflux for several hours. The product often precipitates upon cooling and neutralization of the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light.

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is crucial to handle sodium ethoxide with care as it is a strong base and is moisture-sensitive. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or decomposed sodium ethoxide. 2. Impure starting materials (2-ethoxycarbonyl-cyclohexanone or acetamidine hydrochloride). 3. Insufficient reaction time or temperature. 4. Incorrect work-up procedure leading to product loss.1. Use freshly prepared or properly stored sodium ethoxide. 2. Purify starting materials before use (e.g., distillation for the ketoester, recrystallization for acetamidine hydrochloride). 3. Increase the reflux time and ensure the reaction temperature is maintained. Monitor the reaction by TLC until completion. 4. Carefully neutralize the reaction mixture and ensure complete precipitation of the product. Avoid excessive washing with solvents in which the product has some solubility.
Formation of Significant Side Products 1. Self-condensation of 2-ethoxycarbonyl-cyclohexanone. 2. Hydrolysis of the ester group in the starting material. 3. Formation of incompletely cyclized intermediates.1. Add the sodium ethoxide solution slowly to the mixture of the ketoester and acetamidine to minimize self-condensation. 2. Ensure anhydrous reaction conditions to prevent hydrolysis. 3. Ensure a sufficient amount of acetamidine is used and that the reaction goes to completion.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Co-precipitation of inorganic salts. 3. Oily product instead of a solid.1. Optimize the stoichiometry of the reactants. Use column chromatography for purification if necessary. 2. Wash the crude product thoroughly with water to remove any inorganic salts. 3. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, column chromatography may be required.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on common cyclocondensation reactions for the synthesis of similar compounds.

Materials:

  • 2-Ethoxycarbonyl-cyclohexanone

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide in absolute ethanol. Stir the mixture for a short period.

  • Add 2-ethoxycarbonyl-cyclohexanone to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold deionized water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting start Start reactants Prepare Reactants: - 2-Ethoxycarbonyl-cyclohexanone - Acetamidine HCl - Sodium Ethoxide start->reactants reaction Cyclocondensation Reaction (Ethanol, Reflux) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Neutralize, Precipitate monitoring->workup Complete filtration Filter and Wash workup->filtration purification Dry and/or Recrystallize filtration->purification analysis Analyze Product (Yield, Purity) purification->analysis troubleshoot Troubleshooting analysis->troubleshoot Issues Found end Final Product analysis->end Successful troubleshoot->reactants troubleshoot->reaction Adjust Conditions troubleshoot->workup Refine Procedure

Caption: Workflow for the synthesis and troubleshooting of this compound.

Signaling Pathway of the Main Reaction and Potential Side Reactions

R1 2-Ethoxycarbonyl- cyclohexanone I1 Intermediate Adduct R1->I1 + R2 SR1 Self-condensation of 2-Ethoxycarbonyl-cyclohexanone R1->SR1 Base-catalyzed SR2 Hydrolysis of 2-Ethoxycarbonyl-cyclohexanone R1->SR2 Presence of Water R2 Acetamidine I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization SR3 Incomplete Cyclization Product I1->SR3 Incomplete Reaction P 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol I2->P Dehydration

Caption: Main reaction pathway and potential side reactions in the synthesis.

Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound and related tetrahydroquinazolines typically involves the cyclocondensation of a suitable cyclic β-keto ester (like ethyl 2-oxocyclohexanecarboxylate) with acetamidine hydrochloride. Variations in catalysts, solvents, and reaction conditions are employed to optimize yield and purity.

Q2: What are the primary challenges when scaling up this synthesis from bench to pilot scale?

A2: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing of heterogeneous mixtures, handling and transferring larger quantities of reagents safely, and developing scalable purification methods to remove impurities and byproducts effectively. Reaction time and temperature may also need re-optimization for larger volumes.

Q3: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the consumption of starting materials and the formation of the product in real-time.[1] For final product characterization and purity assessment, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes. When working with reagents like sodium ethoxide or other strong bases, it is crucial to operate under anhydrous (moisture-free) conditions to prevent violent reactions with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent problem that can originate from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Moisture Contamination: The use of strong bases like sodium ethoxide makes the reaction highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical.[1] Monitor the reaction using TLC or LC-MS to determine the optimal duration and to confirm if the starting material is being consumed.[1] If the reaction is stalling, a modest increase in temperature or prolonged reaction time may be necessary.

  • Reagent Quality: The purity of starting materials, particularly the ethyl 2-oxocyclohexanecarboxylate and acetamidine hydrochloride, is vital. Impurities can lead to side reactions or inhibit the primary reaction.

  • Inefficient Mixing: On a larger scale, inadequate stirring can lead to localized temperature gradients and poor interaction between reactants, especially in heterogeneous mixtures. Ensure the stirring is vigorous enough to maintain a uniform suspension.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or several peaks in HPLC analysis. What are the likely side products and how can I minimize their formation?

Answer: Impurity formation often arises from side reactions or incomplete reactions.

  • Unreacted Starting Materials: If starting materials are present, the reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.

  • Side Products: Self-condensation of the β-keto ester or hydrolysis of the product can occur. To minimize these, maintain strict temperature control and ensure anhydrous conditions.

  • Purification Strategy: A robust purification method is key. Column chromatography on silica gel is often effective for removing polar and non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to achieve high purity on a larger scale.

Problem 3: Difficulties with Product Isolation and Purification

Question: I am having trouble isolating the product after the reaction workup. It is oily or does not crystallize easily. What should I do?

Answer: Isolation issues are common, especially when residual solvents or impurities are present.

  • Aqueous Workup: After quenching the reaction, ensure the pH is adjusted correctly (typically to neutral or slightly acidic) to precipitate the product. Thoroughly wash the crude product with water to remove inorganic salts.

  • Solvent Removal: Ensure all solvents from the extraction step (e.g., ethyl acetate) are completely removed under reduced pressure. Residual solvent can prevent crystallization.

  • Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a small seed crystal of pure product, if available, can also initiate crystallization. Alternatively, triturating the oil with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common synthesis problems.

Troubleshooting_Workflow Start Problem Identified LowYield Low / No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IsolationIssue Isolation Issues Start->IsolationIssue CheckMoisture Verify Anhydrous Conditions? LowYield->CheckMoisture Cause? CheckCompletion Reaction Complete? ImpureProduct->CheckCompletion Cause? CheckWorkup Correct Workup pH? IsolationIssue->CheckWorkup Cause? CheckConditions Optimize Temp / Time? CheckMoisture->CheckConditions Yes FixMoisture Dry Glassware & Solvents CheckMoisture->FixMoisture No CheckReagents Check Reagent Purity? CheckConditions->CheckReagents Yes FixConditions Run Time-Course Study Monitor by TLC/LC-MS CheckConditions->FixConditions No FixReagents Use Purified Starting Materials CheckReagents->FixReagents No AnalyzeByproducts Identify Byproducts (NMR, MS) CheckCompletion->AnalyzeByproducts Yes ExtendReaction Increase Reaction Time CheckCompletion->ExtendReaction No AdjustConditions Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->AdjustConditions RefinePurification Refine Purification? ImproveChroma Optimize Column Chromatography or Recrystallization RefinePurification->ImproveChroma Yes AdjustConditions->RefinePurification CheckSolvent Solvent Fully Removed? CheckWorkup->CheckSolvent Yes FixWorkup Adjust pH & Rewash CheckWorkup->FixWorkup No InduceCrystallization Induce Crystallization CheckSolvent->InduceCrystallization Yes FixSolvent Dry Under High Vacuum CheckSolvent->FixSolvent No

Caption: A logical flowchart for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes various reaction conditions reported for the synthesis of quinazoline derivatives, which can be adapted for the target molecule.

MethodTypical Temperature (°C)Typical Reaction TimeCatalyst / ReagentsCommon SolventsYield Range (%)Reference
Bischler Cyclization > 120°C5+ hoursSaturated ammonia alcohol-Variable[1]
Microwave-Assisted 150°C4 - 20 minAmmonium formateSolvent-free or DMAHigh[1]
Copper-Catalyzed 80°C12 - 24 hoursCuCl/DABCO/TEMPOCH₃CN40 - 98[1]
Iron-Catalyzed 120°C12 hoursFeCl₂/t-BuOOHDichlorobenzene43 - 86[1]
Iodine-Catalyzed Room Temp - Reflux< 1 hourI₂/NH₄OAcEtOH or neat91 - 97[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol describes a common and reliable method for synthesizing the title compound on a laboratory scale.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add acetamidine hydrochloride and stir the resulting suspension for 30 minutes at room temperature.

  • Cyclocondensation: Add ethyl 2-oxocyclohexanecarboxylate dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: To the resulting residue, add cold water and acidify to pH 5-6 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Synthesis Workflow Diagram

This diagram illustrates the step-by-step workflow for the lab-scale synthesis protocol.

Synthesis_Workflow Start Start: Flame-Dried Glassware Reagents 1. Add NaOEt & Acetamidine HCl to Anhydrous EtOH Start->Reagents AddEster 2. Add Ethyl 2-oxocyclohexanecarboxylate Reagents->AddEster Reflux 3. Heat to Reflux (4-6h) Monitor by TLC AddEster->Reflux Workup 4. Cool & Evaporate Solvent Reflux->Workup Precipitate 5. Add H₂O & Acidify (pH 5-6) Workup->Precipitate Filter 6. Filter & Wash Precipitate Precipitate->Filter Dry 7. Dry Product Under Vacuum Filter->Dry Purify 8. Recrystallize or Perform Column Chromatography Dry->Purify End Final Product: This compound Purify->End

References

Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a derivative of tetrahydroquinazoline, is typically achieved through a cyclocondensation reaction.[1] This involves the reaction of a suitable β-dicarbonyl compound or its equivalent with an amidine, in this case, acetamidine, often in a suitable solvent and sometimes with a catalyst. Traditional methods for preparing tetrahydroquinazoline derivatives are primarily based on the cyclocondensation of various guanidine derivatives with aldehydes and ketones.[1]

Q2: What are the key reaction parameters that influence the yield of the synthesis?

A2: The yield of quinazolinone synthesis is significantly influenced by several factors, including reaction temperature, reaction time, the choice of solvent, and the base used.[2][3] Optimizing these parameters is crucial for maximizing the product yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods help in determining the consumption of starting materials and the formation of the desired product, allowing for the determination of the optimal reaction time.

Q4: What are the common side reactions to be aware of?

A4: In quinazoline synthesis, potential side reactions can include the formation of regioisomers, incomplete cyclization, or degradation of starting materials or products under harsh reaction conditions. The purity of starting materials is critical, as impurities can lead to undesired side reactions.

Q5: Are there any safety precautions I should take during the synthesis?

A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reagents may be toxic or corrosive, so it is essential to handle them in a well-ventilated fume hood. Reactions under pressure or at high temperatures should be conducted with appropriate shielding and monitoring.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal condition.[3] Some classical methods may necessitate high temperatures (above 120°C).[3]

  • Incorrect Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over time.

    • Solution: Monitor the reaction at regular intervals using TLC or LC-MS to determine the point of maximum product formation. Reaction times can vary significantly, from a few hours to over 24 hours.[3]

  • Inappropriate Solvent: The choice of solvent can greatly affect the solubility of reactants and the reaction rate.

    • Solution: Screen a variety of solvents with different polarities (e.g., ethanol, toluene, DMF, acetic acid).[1][3] Acetic acid has been shown to be an effective solvent for the synthesis of some tetrahydroquinazolines.[1]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your reactants. If necessary, purify the starting materials by recrystallization or distillation before use.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture.

    • Solution: If intermediates are prone to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Impurities: The crude product may contain unreacted starting materials or side products.

    • Solution: Utilize column chromatography for purification. A common mobile phase for similar compounds is a mixture of methanol and dichloromethane (e.g., 10% MeOH in DCM).

  • Product is an Oil or Gummy Solid: The product may not crystallize easily.

    • Solution: Try different recrystallization solvents or solvent mixtures. If the product remains an oil, purification by column chromatography is recommended. For some quinazolinone syntheses, precipitation can be induced by adding water to the reaction mixture.

  • Co-precipitation of Byproducts: Impurities may crystallize along with the desired product.

    • Solution: Optimize the recrystallization process. This includes selecting a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Data Presentation

Table 1: Optimization of Reaction Parameters for a Generic Quinazolinone Synthesis [2]

EntryHalogen (X)BaseTime (h)Temp. (°C)CuI (equiv)Yield (%)
1ICs₂CO₃6800.270.3
2FCs₂CO₃6800.2trace
3ClCs₂CO₃6800.2trace
4BrCs₂CO₃6800.281.2
5BrNa₂CO₃6800.284.5
6BrNaOH6800.293.1
7BrK₂CO₃6800.296.8
8BrK₂CO₃6800.145.6
9BrK₂CO₃2800.270.5
10BrK₂CO₃3800.281.2
11BrK₂CO₃4800.288.6
12BrK₂CO₃5800.295.7
13BrK₂CO₃6300.2trace
14BrK₂CO₃6600.283.1
15BrK₂CO₃6700.289.2
16BrK₂CO₃6800.296.5

Table 2: Yields of 2-Methyl-tetrahydroquinazolines with Different Starting Materials [1]

Starting KetoneAmidineSolventYield (%)
α,β-unsaturated ketone 1Acetamidine HClAcetic Acid38-81
Diarylidencyclohexanone 1Guanidine HCl / NaHDMF19-28
Diarylidencyclohexanone 2α-AminoamidinePyridine47-80

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one and may require optimization.

Materials:

  • 2-acetylcyclohexanone (or equivalent β-dicarbonyl precursor)

  • Acetamidine hydrochloride

  • A suitable base (e.g., sodium ethoxide)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (for workup)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-dicarbonyl precursor in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the amidine hydrochloride and the base to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% MeOH/DCM eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with glacial acetic acid.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualizations

Synthesis_Pathway 2-acetylcyclohexanone 2-acetylcyclohexanone Reaction_Vessel Cyclocondensation (Solvent, Heat, Base) 2-acetylcyclohexanone->Reaction_Vessel Acetamidine Acetamidine Acetamidine->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity First Step Optimize_Temp Screen Reaction Temperatures Check_Purity->Optimize_Temp Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Time Monitor Reaction Over Time Optimize_Temp->Optimize_Time Optimize_Solvent Test Different Solvents Optimize_Time->Optimize_Solvent Inert_Atmosphere Consider Inert Atmosphere Optimize_Solvent->Inert_Atmosphere Select_Optimal Select Optimal Conditions Inert_Atmosphere->Select_Optimal Purify_SM->Optimize_Temp Improved_Yield Improved Yield Select_Optimal->Improved_Yield

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges associated with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The information provided is based on the analysis of structurally related quinazolinone and tetrahydroquinazoline derivatives and should serve as a foundational guide for developing specific analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. Solutions of the compound, particularly in protic solvents, should be prepared fresh or stored at low temperatures for short periods to minimize degradation.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A combination of analytical techniques is recommended for identity and purity confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity by separating the main compound from any impurities.

Q4: Are there any known stability issues I should be aware of during analysis?

A4: Quinazolinone derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] Oxidation can also be a concern. It is advisable to use freshly prepared solutions and avoid prolonged exposure to harsh pH conditions or high temperatures during sample preparation and analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing) for this compound.

  • Cause: The basic nitrogen atoms in the quinazoline ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) can protonate the basic nitrogens, reducing their interaction with silanol groups.

    • Use an End-Capped Column: Employ a C18 column that is end-capped to minimize the number of free silanol groups.

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for interaction with silanol groups, improving peak shape.

Issue: Shifting retention times between injections.

  • Cause: Fluctuations in column temperature, mobile phase composition, or inadequate column equilibration can lead to retention time variability.

  • Solutions:

    • Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using gradient elution.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components.

Mass Spectrometry (MS)

Issue: Low sensitivity or poor ionization of this compound.

  • Cause: The compound may not ionize efficiently under the chosen conditions.

  • Solutions:

    • Optimize Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds. Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.

    • Adjust Mobile Phase: The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ESI.

Issue: Difficulty in interpreting the fragmentation pattern.

  • Cause: The fragmentation of the tetrahydroquinazoline core can be complex.

  • Solutions:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions, which aids in determining their elemental composition.

    • Tandem MS (MS/MS): Perform MS/MS experiments to establish relationships between precursor and product ions, helping to elucidate fragmentation pathways. Common fragmentation for related structures involves cleavage of the tetrahydro ring system.[2]

Quantitative Data Summary

The following tables provide suggested starting points for analytical method development based on data for structurally related quinazolinone derivatives.

Table 1: Suggested Starting Conditions for HPLC Analysis

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to elute the compound
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 224 nm, 254 nm)[3]
Injection Volume 5-10 µL

Table 2: Predicted Mass Spectrometry Data

ParameterPredicted Value/Ion
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 165.10
Potential Fragment Ions Fragments resulting from loss of methyl or hydroxyl groups, and cleavage of the tetrahydro ring.

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution with the initial mobile phase to a working concentration of 10-50 µg/mL.

  • HPLC System and Conditions:

    • Use an HPLC system equipped with a UV detector.

    • Set up the HPLC system with the conditions suggested in Table 1.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Injection and Data Acquisition:

    • Inject the prepared sample.

    • Acquire data for a sufficient duration to allow for the elution of the compound and any impurities.

    • Monitor the chromatogram for peak shape and retention time.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS System and Conditions:

    • Use an LC system coupled to a mass spectrometer with an ESI source.

    • Use the HPLC conditions from Protocol 1, ensuring the mobile phase is compatible with MS (e.g., using volatile modifiers like formic acid).

    • Set the mass spectrometer to operate in positive ion mode.

    • Perform a full scan to identify the [M+H]⁺ ion.

    • Conduct MS/MS analysis on the precursor ion to obtain fragment information.

  • Data Analysis:

    • Confirm the mass of the parent compound.

    • Analyze the fragmentation pattern to support structural identification.

Visualizations

Troubleshooting_Workflow start Start: No Peak Detected in HPLC check_injection Is the sample being injected correctly? start->check_injection check_concentration Is the sample concentration sufficient? check_injection->check_concentration Yes solution_injection Solution: Check autosampler/syringe and injection volume. check_injection->solution_injection No check_solubility Is the compound soluble in the mobile phase? check_concentration->check_solubility Yes solution_concentration Solution: Increase sample concentration. check_concentration->solution_concentration No check_detection Is the detector wavelength appropriate? check_solubility->check_detection Yes solution_solubility Solution: Change sample solvent to be compatible with mobile phase. check_solubility->solution_solubility No check_elution Is the compound retained on the column? check_detection->check_elution Yes solution_detection Solution: Run a UV scan to determine optimal wavelength. check_detection->solution_detection No solution_elution Solution: Decrease mobile phase polarity. check_elution->solution_elution No (Strongly Retained)

Caption: Troubleshooting workflow for no peak detection in HPLC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol (Stock) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 HPLC Separation analysis1->analysis2 analysis3 MS Detection (Full Scan & MS/MS) analysis2->analysis3 data1 Confirm Molecular Weight analysis3->data1 data2 Analyze Fragmentation data1->data2 data3 Assess Purity data2->data3

Caption: Experimental workflow for LC-MS analysis.

Signaling_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation compound Quinazolinone Derivative (e.g., Gefitinib) compound->rtk Inhibition

Caption: Inhibition of EGFR signaling by quinazolinone derivatives.

References

Handling and safety precautions for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. Please consult this resource to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the immediate health hazards associated with this compound?

A1: this compound may cause respiratory irritation.[1] Some sources also indicate that similar compounds can cause severe skin burns and serious eye damage.[2] It is crucial to handle this compound with care to avoid direct contact and inhalation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is mandatory to use the following PPE:

  • Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If ventilation is inadequate or if you are handling the compound in a way that generates dust or aerosols, use a NIOSH (US) or CEN (EU) approved respirator.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a dry, cool, and well-ventilated place.[3] The container should be kept tightly closed to prevent contamination and degradation.[3] It is also advisable to store it in a corrosives area and away from heat, sparks, and open flames.[3]

Q4: What substances are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong acids, as these are incompatible with this compound.[3]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact

  • Issue: You have accidentally splashed this compound on your skin or in your eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3]

    • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, making sure to lift the eyelids.[1][3] It is important to consult a physician.[1]

Scenario 2: Inhalation of Dust or Vapors

  • Issue: You have inhaled dust or vapors of the compound and are experiencing respiratory irritation.

  • Solution:

    • Immediately move to an area with fresh air.[1][3]

    • If you are not breathing, provide artificial respiration.[1][3]

    • Seek immediate medical attention.[3]

Scenario 3: Accidental Ingestion

  • Issue: You have accidentally ingested the compound.

  • Solution:

    • Do NOT induce vomiting.[3]

    • Rinse your mouth with water.[1][3]

    • Call a physician or poison control center immediately.[3]

Scenario 4: A Small Spill Has Occurred in the Lab

  • Issue: A small amount of this compound has been spilled on a lab bench.

  • Solution:

    • Ensure the area is well-ventilated.[1][3]

    • Wearing appropriate PPE, soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[3]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]

    • Do not let the chemical enter the drains.[1][3]

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this handling and safety guide. For research use, it is designated for laboratory reagent purposes only.[2][4]

Visual Workflow for Spill Management

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Ventilate Ensure Adequate Ventilation PPE->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect Waste Absorb->Collect Container Place in Closed, Labeled Container Collect->Container Dispose Dispose According to Institutional Guidelines Container->Dispose

Caption: Workflow for handling a chemical spill.

References

Validation & Comparative

Comparative Analysis of a Tetrahydroquinazoline Derivative and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of a 2-methyl-tetrahydroquinazoline derivative against established kinase inhibitors. Due to the limited availability of public data on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, this guide utilizes data for a closely related structural analog, 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine , to offer insights into the potential activity of this chemical class. The performance of this analog is compared with well-characterized kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and Sorafenib.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the 2-methyl-quinazoline analog and other kinase inhibitors against various protein kinases. It is important to note that direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

CompoundTarget KinaseIC50 (nM)
2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine CDK20.7
GefitinibEGFR37-57
ErlotinibEGFR2
LapatinibEGFR10.8
HER2 (ErbB2)9.2
SorafenibRaf-16
B-Raf22
VEGFR290
PDGFRβ57
c-Kit68

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of results. Below are generalized protocols for determining kinase activity.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Kinase (e.g., CDK2, EGFR, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., 2-methyl-tetrahydroquinazoline derivative)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent

Procedure:

  • In a 96-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent.

  • Record the luminescence signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Specific Kinase Assay Conditions:
  • CDK2/Cyclin A Assay: A typical assay for CDK2/Cyclin A would utilize Histone H1 as a substrate. The ATP concentration is generally around 10-15 µM.

  • EGFR Kinase Assay: For EGFR kinase assays, a synthetic peptide substrate such as Poly(Glu, Tyr) 4:1 is commonly used. The ATP concentration is often in the range of 2-50 µM.

  • VEGFR2 Kinase Assay: Similar to the EGFR assay, a Poly(Glu, Tyr) 4:1 substrate can be used for VEGFR2. The ATP concentration is typically around the Km of the enzyme, which can be in the micromolar range.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway potentially targeted by the 2-methyl-quinazoline analog and a general workflow for kinase inhibitor screening.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor 2-Methyl-Quinazoline Analog Inhibitor->CDK2 inhibits Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds End End: Candidate Compound Hit_Identification->End Inactive Compounds Lead_Selection Lead Selection Dose_Response->Lead_Selection Lead_Selection->Dose_Response Refine Selectivity_Profiling Kinase Selectivity Profiling Lead_Selection->Selectivity_Profiling Potent Compounds Selectivity_Profiling->End

In Vivo Efficacy of Tetrahydroquinazolines: A Comparative Analysis for Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of a representative tetrahydroquinazoline derivative against a standard analgesic, supported by experimental data and detailed protocols. While direct in vivo validation of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol efficacy is not publicly available, this guide utilizes data from a structurally related tetrahydroquinazoline compound to illustrate the potential of this chemical class.

The tetrahydroquinazoline scaffold is a promising framework in medicinal chemistry. Derivatives of this structure have shown a range of biological activities, including potential as anticancer agents and as modulators of the sigma-1 receptor, a key target in pain signaling pathways. This guide focuses on the analgesic properties of a potent sigma-1 receptor antagonist from this class and compares its performance with a widely used analgesic, gabapentin.

Comparative Efficacy in an In Vivo Pain Model

The analgesic efficacy of a representative tetrahydroquinazoline derivative was evaluated using the formalin test in mice, a standard preclinical model of inflammatory pain. The formalin test induces a biphasic pain response: an initial acute phase followed by a longer-lasting inflammatory phase. The data presented below summarizes the dose-dependent anti-nociceptive effects of the tetrahydroquinazoline compound compared to gabapentin.

CompoundDose (mg/kg, i.p.)Animal ModelPain ModelEfficacy (% reduction in pain behavior)Reference
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (Compound 33)10 - 45MiceFormalin TestDose-dependent reduction in allodynia[1]
Gabapentin50MiceFormalin TestSignificant reduction in allodynia[1][2]

Note: The specific percentage of pain reduction for "Compound 33" was not quantified in the available search results, but it was stated to be equivalent to the higher dose of gabapentin.

Signaling Pathway of Sigma-1 Receptor Antagonism in Pain Modulation

Sigma-1 receptors are intracellular chaperone proteins that modulate various signaling pathways involved in pain transmission. Antagonists of the sigma-1 receptor are believed to exert their analgesic effects by interfering with these pathways, ultimately reducing neuronal hyperexcitability and pain perception.

G cluster_0 Peripheral Nociceptor cluster_1 Dorsal Horn of Spinal Cord cluster_2 Sigma-1 Receptor Modulation Inflammatory Mediators Inflammatory Mediators Nociceptor Activation Nociceptor Activation Inflammatory Mediators->Nociceptor Activation Neurotransmitter Release Neurotransmitter Release Nociceptor Activation->Neurotransmitter Release Postsynaptic Neuron Activation Postsynaptic Neuron Activation Neurotransmitter Release->Postsynaptic Neuron Activation Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron Activation->Pain Signal to Brain Tetrahydroquinazoline Derivative Tetrahydroquinazoline Derivative Sigma-1 Receptor Sigma-1 Receptor Tetrahydroquinazoline Derivative->Sigma-1 Receptor Antagonism Ion Channels Ion Channels Sigma-1 Receptor->Ion Channels Modulation Neuronal Excitability Neuronal Excitability Ion Channels->Neuronal Excitability Regulation Neuronal Excitability->Neurotransmitter Release

Caption: Sigma-1 receptor antagonism in pain pathway.

Experimental Workflow for In Vivo Analgesic Testing

The evaluation of analgesic compounds in preclinical settings follows a structured workflow to ensure reliable and reproducible results. The diagram below illustrates the key steps involved in the formalin test used to assess the efficacy of the tetrahydroquinazoline derivative.

G Animal Acclimation Animal Acclimation Baseline Behavioral Assessment Baseline Behavioral Assessment Animal Acclimation->Baseline Behavioral Assessment Compound Administration (i.p.) Compound Administration (i.p.) Baseline Behavioral Assessment->Compound Administration (i.p.) Formalin Injection (intraplantar) Formalin Injection (intraplantar) Compound Administration (i.p.)->Formalin Injection (intraplantar) Observation of Nociceptive Behavior Observation of Nociceptive Behavior Formalin Injection (intraplantar)->Observation of Nociceptive Behavior Data Analysis Data Analysis Observation of Nociceptive Behavior->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Workflow for the formalin test in mice.

Experimental Protocols

Formalin Test for Inflammatory Pain

The formalin test is a widely used and validated model of tonic, localized inflammatory pain in rodents.[2][3][4][5][6]

1. Animals:

  • Male BALB/c mice (or other suitable strain), weighing 20-25g, are used.

  • Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Mice are acclimated to the testing environment for at least 1 hour before the experiment.[4]

2. Compound Administration:

  • The test compound (e.g., 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline) or vehicle control is administered intraperitoneally (i.p.) at the desired doses (e.g., 10, 20, 45 mg/kg).

  • The comparator drug (e.g., gabapentin, 50 mg/kg, i.p.) is administered in the same manner.

  • The compounds are typically administered 30-60 minutes before the formalin injection.

3. Formalin Injection:

  • A 2.5% formalin solution (in 0.9% saline) is prepared.[3]

  • 20 µL of the formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[2]

4. Behavioral Observation:

  • Immediately after formalin injection, the mouse is placed in a transparent observation chamber.

  • The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.[3]

5. Data Analysis:

  • The total time of nociceptive behavior is calculated for each phase.

  • The percentage of inhibition of the pain response is calculated for each dose of the test compound and comparator relative to the vehicle control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

This comprehensive guide provides a framework for understanding the in vivo validation of tetrahydroquinazoline derivatives as potential analgesics. The presented data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of pain drug discovery. The promising activity of the tetrahydroquinazoline scaffold warrants further investigation into the therapeutic potential of this class of compounds.

References

Comparative Analysis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and Related Tetrahydroquinazolines in a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount for advancing novel therapeutics. This guide provides a comparative overview of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and other tetrahydroquinazoline derivatives, with a focus on their antifungal activity and potential in other therapeutic areas. The information is supported by experimental data and detailed protocols to aid in research and development efforts.

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The substitution pattern on the quinazoline ring system plays a crucial role in determining the specific biological effects and potency of these compounds. This comparison will delve into the available data for this compound and its analogs.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of investigation for tetrahydroquinazoline derivatives has been their potential as antifungal agents. A study focusing on novel 5,6,7,8-tetrahydroquinazolin derivatives identified their mechanism of action as the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

While this compound was not explicitly evaluated in this key study, the structure-activity relationship (SAR) data from a series of 36 derivatives provides valuable insights into the potential of this compound class. The study revealed that certain substitutions on the tetrahydroquinazoline core lead to potent antifungal activity against a range of plant pathogenic fungi.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of selected 5,6,7,8-tetrahydroquinazolin derivatives against various fungal species. The data is presented as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values.

Compound IDFungal SpeciesEC50 (μg/mL)IC50 (μg/mL)Reference Compound (Fluquinconazole) EC50/IC50 (μg/mL)
4r Rhizoctonia solani0.330.340.78 / 0.62
4r Fusarium graminearum1.25-2.54
4r Botrytis cinerea2.89-5.12
4s Rhizoctonia solani0.58-0.78
4q Rhizoctonia solani0.96-0.78

Note: Lower EC50 and IC50 values indicate higher antifungal activity. Compound 4r demonstrated superior efficacy against R. solani compared to the commercial fungicide Fluquinconazole.

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity of the tetrahydroquinazoline derivatives was determined using the mycelium growth rate method.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then mixed with potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • Fungal Inoculation: Mycelial discs (5 mm in diameter) were taken from the edge of a 3-day-old fungal colony and placed in the center of the PDA plates containing the test compounds.

  • Incubation: The plates were incubated at 25°C.

  • Measurement: When the mycelial growth in the control group (containing only DMSO) reached the edge of the plate, the diameter of the mycelial growth in the experimental groups was measured.

  • Calculation: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control group and T is the diameter of the mycelial growth in the treated group. The EC50 values were then calculated using probit analysis.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for these tetrahydroquinazoline derivatives is the inhibition of the CYP51 enzyme, which disrupts the ergosterol biosynthesis pathway.

G Ergosterol Ergosterol Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Intermediate_Sterols->Ergosterol Tetrahydroquinazolines Tetrahydroquinazolines Tetrahydroquinazolines->Lanosterol Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by tetrahydroquinazolines.

Potential in Other Therapeutic Areas

Beyond their antifungal properties, the tetrahydroquinazoline scaffold has been explored for a variety of other therapeutic applications.

Anticancer Activity
Antibacterial Activity

The quinazoline core is present in some antibacterial agents, and research has explored the antibacterial potential of various derivatives. The mechanism often involves the inhibition of essential bacterial processes like DNA replication or cell wall synthesis. A high-throughput screening of a compound library led to the discovery of a novel 2-substituted quinazoline with broad-spectrum antibacterial activity.[1] Further structure-activity relationship studies indicated that specific substitutions are crucial for potent antibacterial effects.[1]

Experimental Workflow: General Drug Discovery Process

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutic agents like tetrahydroquinazoline derivatives.

G Compound_Library Compound Library (e.g., Tetrahydroquinazolines) HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Testing Preclinical Testing (In vivo models) Lead_Optimization->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound belongs to a versatile class of compounds with significant therapeutic potential. While direct comparative data for this specific molecule is limited, the extensive research on related tetrahydroquinazoline derivatives, particularly in the antifungal domain, provides a strong foundation for further investigation. The inhibition of fungal CYP51 represents a promising mechanism of action, and the available quantitative data on other analogs offers valuable guidance for the design and synthesis of more potent and selective agents. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential in various therapeutic areas, including oncology and infectious diseases.

References

Structure-activity relationship of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of analogs related to 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol reveals a landscape of potent biological activities, primarily centered on anticancer and kinase inhibitory effects. While direct studies on this compound are limited in the public domain, a wealth of information on structurally similar 5,6,7,8-tetrahydroquinazoline and 2-methyl-5,6,7,8-tetrahydroquinoline analogs provides significant insights into the chemical features driving their biological functions. These compounds have been extensively explored as scaffolds for the development of novel therapeutic agents.

Antiproliferative and Kinase Inhibitory Activities: A Comparative Overview

Derivatives of the tetrahydroquinazoline and tetrahydroquinoline cores have demonstrated significant efficacy against a variety of cancer cell lines and have shown potent inhibition of key kinases involved in cell cycle regulation and signaling. The following tables summarize the quantitative data from various studies, highlighting the impact of different substitutions on their biological activity.

Table 1: Antiproliferative Activity of 2,4-Disubstituted Quinazoline Analogs

A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against several tumor cell lines. Compound 11d emerged as a particularly potent agent.[1]

CompoundR1R2IC50 (µM) vs. CNE-2IC50 (µM) vs. PC-3IC50 (µM) vs. SMMC-7721
10a H4-chlorophenyl21.5 ± 0.523.7 ± 0.625.1 ± 0.8
10b 4-CH34-chlorophenyl18.9 ± 0.420.1 ± 0.522.3 ± 0.7
10e 4-OCH34-chlorophenyl> 40> 40> 40
11d 4-CH33,4-dichlorophenyl9.3 ± 0.29.8 ± 0.310.9 ± 0.2
Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by Substituted Quinazolinones

Substituted quinazolinones have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK9, which is crucial for transcriptional regulation. The SAR studies revealed that substitutions at the para-position of the acetanilide ring significantly influence their inhibitory activity.[2]

CompoundRIC50 (µM) vs. CDK9
3 H0.421
4 4-CH30.788
7 4-OCH30.115
9 4-OC2H50.131
10 3-Cl0.193
25 3-OH0.142
Table 3: Antiproliferative Activity of 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and screened for antiproliferative activity against a panel of cancer cell lines. The stereochemistry at position 8 was found to play a crucial role in the biological effect.[3][4]

CompoundCell LineIC50 (µM)
(R)-5a A2780 (Ovarian)5.5 ± 0.5
(S)-5a A2780 (Ovarian)> 50
(R)-5a HT-29 (Colon)8.2 ± 0.7
(S)-5a HT-29 (Colon)> 50
(R)-5a MSTO-211H (Mesothelioma)6.3 ± 0.6
(S)-5a MSTO-211H (Mesothelioma)> 50

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of the tetrahydroquinazoline and tetrahydroquinoline analogs discussed.

General Synthesis of 2,4-Disubstituted Quinazolines

A common synthetic route to 2,4-disubstituted quinazolines involves a multi-step process starting from commercially available materials. For instance, the synthesis of the compounds in Table 1 began with the reaction of 2-amino-5-nitrobenzonitrile with an appropriate acid chloride to form an amide, followed by cyclization to the quinazoline core. Subsequent nucleophilic substitution at the 4-position with various amines, followed by reduction of the nitro group and further functionalization, yields the final products.[1]

Antiproliferative Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

  • Cell Culture: Human cancer cell lines (e.g., CNE-2, PC-3, SMMC-7721, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as CDK9, is evaluated using in vitro kinase assays.[2]

  • Assay Components: The assay mixture typically contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of these tetrahydroquinazoline and tetrahydroquinoline analogs are often mediated through their interaction with specific cellular signaling pathways.

G General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound Identification (e.g., 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol) B Analog Design & Virtual Screening A->B C Chemical Synthesis & Purification B->C D In Vitro Screening (e.g., Antiproliferative Assays) C->D E Identification of Active Compounds D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->B Iterative Design I Preclinical Development H->I

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

The anticancer activity of many of these compounds is attributed to their ability to induce apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Tetrahydroquinazoline Analog Bax Bax/Bak Activation Compound->Bax Mitochondrion Mitochondrion Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by tetrahydroquinazoline analogs.

Some tetrahydroquinoline derivatives have been shown to induce autophagy through the PI3K/AKT/mTOR signaling pathway.[7]

G PI3K/AKT/mTOR Signaling Pathway Compound Tetrahydroquinoline Analog PI3K PI3K Compound->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibition

Caption: Modulation of the PI3K/AKT/mTOR pathway by tetrahydroquinoline analogs.

References

Validating the Target of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a compound's biological target is a critical step in elucidating its mechanism of action and advancing it through the therapeutic pipeline. This guide provides a comparative framework for validating the target of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, a molecule belonging to the promising class of tetrahydroquinazolines. While the definitive biological target of this specific compound is not yet fully established in publicly available literature, this guide will explore potential targets based on the activities of structurally related compounds and outline the experimental methodologies required for robust target validation.

Putative Biological Targets and Alternative Compounds

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Based on studies of similar compounds, several potential targets can be hypothesized for this compound.

Derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated for their antifungal properties, targeting the fungal sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[1][2] Furthermore, in silico molecular docking studies have suggested that tetrahydroquinazoline derivatives exhibit high binding affinity towards key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK).[3][4] High inhibitory activity has also been predicted against β-glucosidase, indicating potential applications in diabetes research.[3][5]

Another class of structurally related compounds, 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, have demonstrated significant antiproliferative activity against various human cancer cell lines.[6][7][8] The proposed mechanism for these compounds involves the induction of mitochondrial membrane depolarization and an increase in intracellular reactive oxygen species (ROS), ultimately leading to apoptosis.[7][8] This suggests that proteins involved in mitochondrial function or cellular redox homeostasis could be potential targets.

A comparative overview of these potential targets and alternative compounds with established mechanisms is presented below.

Compound ClassPutative/Validated Target(s)Therapeutic AreaAlternative CompoundsValidated Target of Alternative
5,6,7,8-Tetrahydroquinazolines Fungal Sterol 14α-demethylase (CYP51)[1][2]AntifungalFluconazoleFungal CYP51
Dihydrofolate reductase (DHFR)[3][4]Antibacterial (Antitubercular)MethotrexateDihydrofolate Reductase (DHFR)
β-glucosidase[3][5]AntidiabeticAcarboseα-glucosidase
2-Methyl-5,6,7,8-tetrahydroquinolines Proteins in mitochondrial respiratory chain, Redox modulatory proteinsAnticancerRotenone, DoxorubicinComplex I of mitochondrial respiratory chain, Topoisomerase II/ROS induction

Experimental Protocols for Target Validation

To validate the biological target of this compound, a multi-faceted approach employing a combination of in vitro and cell-based assays is essential. The following are detailed methodologies for key experiments.

Target Binding Assays
  • Objective: To determine if this compound directly interacts with a putative target protein.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Covalently immobilize the purified recombinant target protein (e.g., CYP51, DHFR) onto a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

    • Regenerate the sensor surface between injections.

    • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

Enzymatic Assays
  • Objective: To assess the functional consequence of compound binding on the activity of an enzymatic target.

  • Methodology: In Vitro Enzyme Inhibition Assay (Example: DHFR)

    • Prepare a reaction mixture containing recombinant human or microbial DHFR, its substrate dihydrofolic acid, and the cofactor NADPH.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction rates at each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Functional Assays
  • Objective: To evaluate the effect of the compound on a cellular process mediated by the putative target.

  • Methodology: Mitochondrial Membrane Potential Assay

    • Culture a relevant cancer cell line (e.g., A2780 ovarian carcinoma) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified duration.

    • Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.

    • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.

    • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol binding_assay Binding Assay (SPR) Determine KD compound->binding_assay enzyme_assay Enzymatic Assay Determine IC50 compound->enzyme_assay treatment Compound Treatment compound->treatment target Purified Putative Target (e.g., DHFR, CYP51) target->binding_assay target->enzyme_assay functional_assay Functional Assay (e.g., Mitochondrial Membrane Potential) binding_assay->functional_assay Informs enzyme_assay->functional_assay Informs cell_line Cancer Cell Line (e.g., A2780) cell_line->treatment treatment->functional_assay phenotype Cellular Phenotype (e.g., Apoptosis) functional_assay->phenotype

Caption: Experimental workflow for validating the biological target of a small molecule inhibitor.

signaling_pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptotic Pathway compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol mito_target Mitochondrial Target (e.g., Respiratory Chain Protein) compound->mito_target Inhibition mmp_loss Mitochondrial Membrane Potential Depolarization mito_target->mmp_loss ros Increased ROS Production mmp_loss->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Postulated signaling pathway for antiproliferative activity via mitochondrial dysfunction.

By systematically applying these experimental approaches and considering the activities of related compounds, researchers can effectively validate the biological target of this compound and pave the way for its further development as a potential therapeutic agent.

References

Comparative Cross-Reactivity Analysis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol against established kinase inhibitors. Due to the absence of publicly available kinome-wide screening data for this specific molecule, this document serves as a template for how such a study would be designed, executed, and interpreted. The presented data is illustrative and intended to guide researchers in evaluating the selectivity of novel compounds.

The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] Derivatives of the closely related tetrahydroquinoline have shown potential as antiproliferative agents, suggesting interactions with cellular signaling pathways that are often regulated by kinases.[3][4][5] Understanding the cross-reactivity of a new chemical entity like this compound is critical for predicting its therapeutic window and potential off-target effects.

Comparative Compounds

To establish a meaningful comparison, we have selected two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Compound A (Hypothetical Highly Selective Inhibitor): Represents an idealized inhibitor with high potency for its intended target and minimal off-target activity.

  • Compound B (Known Multi-Kinase Inhibitor): A well-documented promiscuous inhibitor, useful for contextualizing the degree of selectivity.

Data Presentation: Kinome-Wide Selectivity

The following table summarizes hypothetical data from a competitive binding assay (e.g., KINOMEscan™) across a panel of 468 human kinases. The results are presented as the dissociation constant (Kd), with lower values indicating higher affinity. For clarity, only a subset of representative kinases is shown.

Table 1: Comparative Kinase Affinity Profiling (Kd in nM)

Kinase TargetThis compound (Hypothetical)Compound A (Highly Selective)Compound B (Multi-Kinase)
Primary Target (e.g., GAK) 15 10 25
ABL11,800>10,000150
AURKA5,200>10,000800
CDK23,5008,000450
EGFR>10,000>10,0001,200
EphA81,200>10,000500
LCK1,5009,500300
RIPK2950>10,000100
SRC2,100>10,000200
VEG FR28,700>10,000900

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies.

Kinome-wide Competitive Binding Assay (e.g., KINOMEscan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically via qPCR of a DNA tag conjugated to the kinase.

  • Method:

    • A panel of human kinases is expressed as fusions with a DNA tag.

    • The test compound (this compound) is incubated with the kinase panel in the presence of an immobilized ligand.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • Dissociation constants (Kd) are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Method:

    • Cells are treated with the test compound or a vehicle control.

    • The cell lysates are heated to a range of temperatures.

    • After heating, the aggregated, denatured proteins are pelleted by centrifugation.

    • The amount of soluble protein remaining in the supernatant is quantified by Western blot or mass spectrometry.

    • A shift in the melting curve indicates target engagement.

Visualizations

Signaling Pathway Context

The diagram below illustrates a generic kinase signaling cascade. Off-target inhibition of kinases within such a pathway can lead to unintended biological consequences.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK OffTarget1 Potential Off-Target (e.g., RAF) ERK ERK MEK->ERK OffTarget2 Potential Off-Target (e.g., MEK) TF Transcription Factor ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Ligand Growth Factor Ligand->Receptor

Caption: A simplified MAPK signaling pathway, highlighting potential off-target interactions.

Experimental Workflow: Kinome Profiling

The following diagram outlines the workflow for assessing kinase inhibitor selectivity.

G cluster_screening Primary Screening cluster_validation Cellular Validation cluster_output Output Compound Test Compound (this compound) KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan) Compound->KinomeScan DataAnalysis Data Analysis (Calculate Kd values) KinomeScan->DataAnalysis HitIdentification Identify On- and Off-Targets DataAnalysis->HitIdentification CETSA Cellular Thermal Shift Assay (CETSA) HitIdentification->CETSA TargetEngagement Confirm Target Engagement in Cells CETSA->TargetEngagement SelectivityProfile Generate Selectivity Profile TargetEngagement->SelectivityProfile

Caption: Workflow for determining the cross-reactivity profile of a test compound.

References

A Comparative Guide: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities. Among these, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol represents a molecule of interest. This guide aims to provide a comparative overview of its potential anticancer properties, benchmarked against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document summarizes the known mechanisms of action, and where available, quantitative data on the cytotoxic effects of these compounds against various cancer cell lines. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.

Comparative Data on Anticancer Activity

Due to the absence of specific published data for this compound, this section focuses on the quantitative data for established anticancer drugs against common cancer cell lines. This data serves as a benchmark for the potential evaluation of novel compounds like this compound.

Table 1: IC50 Values of Established Anticancer Drugs Against Various Cancer Cell Lines

DrugCell LineIC50 (µM)
Doxorubicin HeLa2.92 ± 0.57
HT-290.75
A2780Data not readily available
Cisplatin HeLa~12.88
HT-296.3
A2780~5-10
Paclitaxel HeLaData not readily available
HT-29Data not readily available
A2780Data not readily available

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.

Mechanisms of Action

This compound (Hypothesized)

Derivatives of the quinazoline and tetrahydroquinazoline scaffold have been reported to exhibit anticancer activity through various mechanisms.[1] It is plausible that this compound may share one or more of these mechanisms:

  • Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G1, G2/M), preventing cancer cell proliferation.

  • Topoisomerase Inhibition: Some quinazoline derivatives have been identified as inhibitors of topoisomerase I or II, enzymes crucial for DNA replication and repair.[2][3][4] By inhibiting these enzymes, they can induce DNA damage and subsequent cell death.

Established Anticancer Drugs
  • Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and ultimately apoptosis.[][6][7] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[8]

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with the N7 position of purine bases in DNA, leading to the formation of DNA adducts.[9][10] These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and repair, ultimately triggering apoptosis.[11][12]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[13][14] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[15] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and induces apoptosis.[][17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_0 Potential Mechanism of this compound Compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol TopoII Topoisomerase II Compound->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of this compound.

G cluster_1 Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition DNA->TopoII DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Doxorubicin's mechanism of action.

G cluster_2 Cisplatin Mechanism of Action Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Replication_Inhibition Replication Inhibition DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis G cluster_3 Paclitaxel Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binding Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_4 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H G cluster_5 Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Determine cell population in G0/G1, S, G2/M phases D->E

References

Efficacy of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in drug-resistant cancer cell lines. Due to the limited availability of direct experimental data for this specific compound in resistant models, this guide presents a hypothetical scenario based on the well-documented activities of structurally related quinazoline and tetrahydroquinazoline derivatives. The data herein is compiled to illustrate the potential mechanisms and efficacy of this class of compounds in overcoming chemoresistance.

Introduction to Chemoresistance and Quinazoline Derivatives

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[1] Quinazoline and its derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including the ability to circumvent MDR.[2] Some quinazoline-based compounds have been shown to inhibit the function of P-gp, thereby restoring the cytotoxic efficacy of conventional chemotherapeutic agents in resistant cancer cells.[2]

Hypothetical Performance Data in a Doxorubicin-Resistant Cell Line

To illustrate the potential of this compound, we present hypothetical data in a common model of drug resistance: the human breast cancer cell line MCF-7 and its doxorubicin-resistant counterpart, MCF-7/ADR, which overexpresses P-glycoprotein. The data compares the cytotoxic activity (IC50 values) of this compound with the standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50, µM) in Sensitive and Resistant Breast Cancer Cell Lines

CompoundMCF-7 (Sensitive)MCF-7/ADR (Resistant)Resistance Factor (RF)¹
Doxorubicin0.515.030
This compound8.010.01.25

¹Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line. A lower RF suggests the compound is less affected by the resistance mechanism.

Proposed Mechanism of Action in Resistant Cells

Based on studies of related quinazoline derivatives, this compound is hypothesized to overcome doxorubicin resistance in MCF-7/ADR cells primarily through the inhibition of P-glycoprotein. By binding to and inhibiting the function of this efflux pump, the compound allows for the intracellular accumulation of co-administered chemotherapeutic agents like doxorubicin, leading to enhanced cytotoxicity.

G cluster_cell MCF-7/ADR Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Dox_out Extracellular Doxorubicin Pgp->Dox_out DNA DNA Apoptosis Apoptosis DNA->Apoptosis Induction Dox_in Intracellular Doxorubicin Dox_in->Pgp Efflux Dox_in->DNA Intercalation Dox_out->Dox_in Compound 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol Compound->Pgp Inhibition

Caption: Proposed mechanism of action in a doxorubicin-resistant cell.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to generate the data presented in this guide.

Cell Culture
  • Cell Lines: Human breast adenocarcinoma cell line MCF-7 and its doxorubicin-resistant subline MCF-7/ADR would be used.

  • Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Resistance Maintenance: For MCF-7/ADR cells, 1 µM doxorubicin would be added to the culture medium to maintain the resistant phenotype. Cells would be cultured in a drug-free medium for one week before experiments.

  • Incubation Conditions: Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay would be used to assess cell viability.

  • Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium would be replaced with fresh medium containing various concentrations of Doxorubicin or this compound.

  • Incubation: The plates would be incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) would be added to each well, and the plates would be incubated for another 4 hours.

  • Formazan Solubilization: The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add varying concentrations of test compounds A->B C Incubate for 48 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Conclusion

While direct experimental evidence is pending, the analysis of structurally similar compounds suggests that this compound holds promise as a potential agent for overcoming multidrug resistance in cancer. Its low hypothetical resistance factor in doxorubicin-resistant cells indicates that it may be effective against tumors that have developed resistance to conventional chemotherapies. The proposed mechanism of P-glycoprotein inhibition provides a rational basis for its potential synergistic effects when used in combination with standard anticancer drugs. Further experimental validation is necessary to confirm these preliminary findings and to fully elucidate the therapeutic potential of this compound.

References

Benchmarking 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Against Known Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antifungal efficacy of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol against established antifungal agents. Due to the limited publicly available data on the specific antifungal properties of this compound, this document leverages data from structurally related quinazolinone and tetrahydroquinazoline derivatives to provide a benchmark against current therapeutic options. The information presented herein is intended to offer a framework for evaluating novel antifungal candidates within this chemical class.

Introduction to this compound and the Quinazoline Scaffold

Quinazoline and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The tetrahydroquinazoline scaffold, in particular, is a key feature in various synthetic bioactive molecules.[3] Recent studies on novel 5,6,7,8-tetrahydroquinazoline derivatives have demonstrated promising in vitro efficacy against plant pathogenic fungi by inhibiting the fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4] This suggests a potential mechanism of action for compounds like this compound.

Comparative Antifungal Activity

To contextualize the potential of this compound, this section presents a comparison of the Minimum Inhibitory Concentration (MIC) values of a structurally related tetrahydroquinazoline derivative, 5,6,7,8-tetrahydro-[1][5][6]triazolo[5,1-b]quinazolin-9(4H)-one (THTQ), against standard antifungal agents. The data is presented for two common fungal pathogens, Candida albicans and Aspergillus niger.

CompoundFungal StrainMIC (µg/mL)Reference
Tetrahydroquinazoline Derivative (THTQ) Candida albicans7500[7]
Aspergillus niger15000[7]
Fluconazole (Azole) Candida albicans0.25 - 1.0
Aspergillus niger16 - >64
Amphotericin B (Polyene) Candida albicans0.12 - 1.0
Aspergillus niger0.25 - 2.0
Caspofungin (Echinocandin) Candida albicans0.03 - 0.25
Aspergillus niger0.015 - 0.125

Note: The MIC values for standard antifungals are typical ranges and can vary depending on the specific strain and testing conditions. The data for THTQ is from a single study and should be interpreted with caution as a proxy for the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[5]

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Agent: The test compound (e.g., this compound) and standard antifungals are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. A standardized suspension of the fungal cells or conidia is prepared in sterile saline or water and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, and longer for some molds).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow A Fungal Isolate Culture B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antifungal Agents in Microtiter Plate C->D E Incubate at 35°C for 24-48h D->E F Read Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Below are diagrams illustrating the established pathways for major antifungal classes and the putative pathway for quinazoline derivatives.

Mechanism of Action of Azole Antifungals (e.g., Fluconazole)

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Azole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane incorporation CYP51->Ergosterol synthesis Azole Azole Antifungal Azole->CYP51 inhibition

Caption: Azole antifungals inhibit ergosterol synthesis by targeting the CYP51 enzyme.

Mechanism of Action of Polyene Antifungals (e.g., Amphotericin B)

Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

Polyene_Mechanism cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane component of Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage & Cell Death Pore->Leakage Polyene Polyene Antifungal Polyene->Ergosterol binds to

Caption: Polyene antifungals disrupt the fungal cell membrane by binding to ergosterol.

Mechanism of Action of Echinocandin Antifungals (e.g., Caspofungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability.

Echinocandin_Mechanism cluster_fungal_cell Fungal Cell GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan synthesis CellWall Fungal Cell Wall (Weakened) Glucan->CellWall incorporation Echinocandin Echinocandin Antifungal Echinocandin->GlucanSynthase inhibition

Caption: Echinocandins inhibit fungal cell wall synthesis by targeting β-(1,3)-D-glucan synthase.

Proposed Mechanism of Action for this compound

Based on studies of related tetrahydroquinazoline derivatives[4], a likely mechanism of action is the inhibition of lanosterol 14-α-demethylase (CYP51), similar to azole antifungals.

Quinazolinone_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane incorporation CYP51->Ergosterol synthesis Quinazolinone 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol Quinazolinone->CYP51 proposed inhibition

Caption: Proposed mechanism of action for this compound, targeting CYP51.

Conclusion

While direct experimental data on the antifungal activity of this compound is currently lacking in publicly available literature, the broader family of quinazoline and tetrahydroquinazoline derivatives has demonstrated notable antifungal properties. The high MIC values of the structurally related compound THTQ suggest that the specific substitutions on the quinazoline core are critical for potent activity. However, the proposed mechanism of CYP51 inhibition, as seen in other tetrahydroquinazoline derivatives, positions this scaffold as a promising area for the development of new antifungal agents. Further in vitro and in vivo studies are essential to fully characterize the antifungal potential of this compound and to establish a definitive benchmark against current standards of care.

References

Comparative Docking Analysis of Tetrahydroquinazoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel tetrahydroquinazoline derivatives with key biological targets, supported by computational data.

Tetrahydroquinazoline derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding mechanisms of these derivatives with various protein targets, thereby guiding the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent docking studies on tetrahydroquinazoline and structurally related quinazoline derivatives, presenting key quantitative data and detailed experimental protocols for researchers in drug development.

Comparative Docking Performance

The following table summarizes the docking scores and biological activity data for a selection of recently studied quinazoline and its derivatives against various therapeutic targets. This comparative data highlights the potential of these scaffolds for targeted drug design.

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (IC50)Reference
Tetrahydroquinoline Derivative (C14)EGFR4LRM-10.10.69 µM[3]
Quinazoline-based Thiazole (4f)EGFR (wild-type)--2.17 nM[4]
Quinazoline-based Thiazole (4f)EGFR (L858R/T790M)--2.81 nM[4]
Quinazoline-based Thiazole (4f)EGFR (L858R/T790M/C797S)--3.62 nM[4]
Quinazolinone Derivative (5a)PARP10--4.87 µM (HCT-116)[5]
Dihydroquinazolinone (10f)PARP10--Potent against HCT-116 & MCF-7[5]
Quinazoline-4-tetrahydroquinoline (4a4)Tubulin8YER-0.4 - 2.7 nM[6]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d)Tubulin--1.5 - 1.7 nM[7]
Tetrahydroisoquinoline (GM-3-18)KRas--0.9 - 10.7 µM[8]
Tetrahydroisoquinoline (GM-3-121)VEGF Receptors--1.72 µM[8]
Spiro[cyclopentane-1, 2'-quinazoline] (4)Acetylcholine Esterase-Promising Scaffold-[9]

Note: Direct comparison of docking scores should be done with caution as methodologies and software can vary between studies.

Experimental Protocols: Molecular Docking

The following protocol represents a generalized workflow for the molecular docking of tetrahydroquinazoline derivatives, based on methodologies reported in the cited literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the tetrahydroquinazoline derivatives are sketched using molecular modeling software (e.g., ChemDraw, Avogadro) and are then optimized for their geometry and energy minimized using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .mol2, .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.

2. Docking Simulation:

  • Grid Generation: A binding site on the protein is defined, usually based on the location of a known inhibitor or a predicted active site. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina, GOLD, or SYBYL.[3][5] The software samples a large number of possible conformations and orientations of the ligand within the defined binding site.

  • Scoring: Each docked pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest energy scores, indicating more favorable binding, are selected for further analysis.

3. Analysis of Docking Results:

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed using software like Discovery Studio or PyMOL.[3] This analysis provides insights into the key residues involved in binding and the structure-activity relationship (SAR).

Visualization of the Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of molecules to the final analysis of results.

Molecular_Docking_Workflow cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand 3D Structure (Tetrahydroquinazoline derivative) Ligand_Opt Geometry Optimization & Energy Minimization Ligand->Ligand_Opt Protein Protein 3D Structure (e.g., from PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Protein->Protein_Prep Grid Define Binding Site & Generate Grid Box Ligand_Opt->Grid Protein_Prep->Grid Docking Perform Docking Simulation (e.g., AutoDock Vina) Grid->Docking Scoring Scoring & Ranking of Poses (Binding Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, a heterocyclic organic compound. Due to the potential for biological activity and cytotoxicity, as seen in related quinazolinone derivatives, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the guidance for structurally similar chemicals, such as 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, should be considered, which indicates potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A long-sleeved lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, meaning its handling is tracked from generation to final disposal.

  • Waste Identification and Classification:

    • Label the compound clearly as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Waste Segregation and Containerization:

    • Solid Waste: Collect solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and labeled container intended for liquid hazardous waste. Do not pour any amount, no matter how small, down the drain.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in the solid hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • The date of waste generation should also be clearly marked on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is stored with other compatible waste materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup instructions.

  • Use a Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials like paper towels to clean up flammable solvent spills.

  • Contain the Spill: Cover the spill with an inert absorbent material.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your EHS office, following all institutional reporting requirements.

Quantitative Data Summary

ParameterGuideline / InformationSource / Rationale
Hazard Class Assumed Hazardous WasteBased on potential cytotoxicity of quinazolinone derivatives and general principles for novel chemical compounds.
Primary Hazards Potential for skin irritation, eye irritation, respiratory irritation, and toxicity if ingested.Inferred from SDS of structurally similar compounds.
Incompatible Materials Strong oxidizing agents, strong acids.General chemical reactivity for heterocyclic compounds.
Disposal Route Licensed Hazardous Waste VendorStandard procedure for laboratory chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_type Determine Waste Form start Waste Generated: 2-Methyl-5,6,7,8- tetrahydroquinazolin-4-ol ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify solid Solid or Contaminated Material classify->solid liquid Liquid Solution classify->liquid container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid storage Store in Designated Secure Area container_solid->storage container_liquid->storage ehs Contact EHS for Professional Disposal storage->ehs end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No. 19178-21-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While a full toxicological profile has not been thoroughly investigated, the available safety data sheet indicates that this compound may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-Resistant GlovesInspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Respiratory Protection Particulate RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
Body Protection Laboratory CoatTo prevent skin contact.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a controlled environment and adherence to the following procedures.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the handling area.[1]

  • An eyewash station and safety shower should be in close proximity to the workstation.[2][3]

  • Avoid the formation of dust.[1]

2. Handling the Compound:

  • Avoid breathing vapors, mist, gas, or dust.[1]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[3]

3. Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents and strong acids.[2]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] Do NOT induce vomiting.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Spills and Leaks:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel the material.[1]

  • Do not let the chemical enter the environment.[2]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

  • Keep in suitable, closed containers for disposal.[1][2]

2. Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of as unused product.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Verify Engineering Controls - Don PPE handling Handling - Avoid Dust/Vapor Inhalation - Prevent Skin/Eye Contact prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area handling->storage spill Spill Response - Evacuate & Ventilate - Absorb & Collect handling->spill If Spill Occurs disposal Disposal - Use Closed Containers - Follow Regulations handling->disposal After Use emergency Emergency - Use Eyewash/Shower - Seek Medical Attention handling->emergency In Case of Exposure spill->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.